7-O-Methyl ivermectin B1A
Description
Properties
Molecular Formula |
C49H76O14 |
|---|---|
Molecular Weight |
889.1 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C49H76O14/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)42(51)31(7)57-39)27(3)14-13-15-33-25-56-46-41(50)30(6)20-36(47(52)59-35)49(33,46)55-11/h13-16,20,26-27,29,31-32,34-46,50-51H,12,17-19,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42-,43-,44+,45-,46+,48+,49+/m0/s1 |
InChI Key |
AMYMNGXADZZKER-BVULNTBZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)OC)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)OC)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 7-O-Methyl ivermectin B1A
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methyl ivermectin B1a is a derivative of the potent antiparasitic agent ivermectin B1a. As a member of the avermectin family of 16-membered macrocyclic lactones, it shares a core structure known for its broad-spectrum activity against nematodes and arthropods. This technical guide provides a summary of the available chemical structure and properties of this compound, intended to serve as a foundational resource for research and development activities.
Chemical Structure and Identification
This compound is characterized by the methylation of the hydroxyl group at the 7-position of the ivermectin B1a scaffold. This structural modification can influence the molecule's physicochemical properties and biological activity.
Chemical Structure:
Caption: Chemical structure of this compound.
Identifiers:
| Property | Value |
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴˒⁸.0²⁰˒²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
| Molecular Formula | C₄₉H₇₆O₁₄ |
| Molecular Weight | 889.12 g/mol |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 56.24 mM) | [1] |
| Storage (Solid) | Powder: -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In solution) | -80°C for 6 months, -20°C for 1 month | [1] |
Synthesis and Characterization
Experimental Protocol for Synthesis:
Detailed, publicly available experimental protocols for the specific synthesis of this compound are limited. Generally, the synthesis of ivermectin derivatives involves the selective modification of the parent ivermectin molecule. A plausible synthetic route would involve the methylation of the 7-hydroxyl group of ivermectin B1a using a suitable methylating agent under controlled reaction conditions to avoid non-specific methylation at other hydroxyl groups. The reaction would require subsequent purification, typically by chromatographic methods, to isolate the desired product.
General Workflow for Synthesis and Purification:
Caption: A generalized workflow for the synthesis and purification of this compound.
Characterization:
The identity and purity of this compound would be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the additional methyl group and to ensure the integrity of the overall molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to verify the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for separating it from starting materials and byproducts.
Biological Activity
Experimental Protocol for In Vitro Antiparasitic Assay:
Specific experimental protocols for evaluating the biological activity of this compound are not widely published. However, a general protocol for assessing the in vitro activity against a model nematode such as Caenorhabditis elegans can be described.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired test concentrations.
-
Organism Culture: Culture C. elegans on nematode growth medium (NGM) agar plates seeded with E. coli OP50.
-
Assay Setup: In a 96-well microtiter plate, add the appropriate culture medium, a suspension of L4 stage C. elegans, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (ivermectin B1a).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 20°C).
-
Motility Assessment: After a defined incubation period (e.g., 24 or 48 hours), assess the motility of the nematodes under a microscope. Paralysis or death of the worms is indicative of antiparasitic activity.
-
Data Analysis: Determine the concentration of the compound that causes 50% inhibition of motility (IC₅₀) by fitting the concentration-response data to a suitable sigmoidal model.
Signaling Pathway and Mechanism of Action:
Ivermectin and its analogs are known to act as agonists of glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells. This binding leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite. It is hypothesized that this compound shares this mechanism of action.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound is a structurally defined analog of ivermectin B1a. While detailed experimental data remains limited in the public domain, this guide provides the foundational chemical and structural information necessary for researchers to initiate further studies. The synthesis and biological evaluation of this compound would likely follow established protocols for the avermectin class of molecules. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential as a novel antiparasitic agent.
References
An In-depth Technical Guide on the Core Mechanism of Action of 7-O-Methyl Ivermectin B1A
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the mechanism of action for 7-O-Methyl ivermectin B1A. This guide provides a detailed overview of the well-established mechanism of its parent compound, ivermectin B1A, which is presumed to be highly similar. The experimental protocols and quantitative data presented are based on studies of ivermectin B1A and serve as a representative framework.
Executive Summary
Ivermectin B1A, a potent macrocyclic lactone anthelmintic, exerts its primary effect by targeting glutamate-gated chloride channels (GluClRs) in invertebrates.[1][2] This interaction leads to an increased permeability of chloride ions, resulting in hyperpolarization of neuronal and muscle cells, ultimately causing paralysis and death of the parasite.[1] While GluClRs are the principal target, ivermectin B1A can also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), albeit with lower affinity.[1] Furthermore, its distribution and potential for neurotoxicity in host organisms are modulated by its interaction with P-glycoprotein, an efflux transporter. This guide delves into the molecular interactions, pharmacological parameters, and experimental methodologies used to elucidate the mechanism of action of ivermectin B1A, providing a foundational understanding for the study of its derivatives like this compound.
Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The primary mechanism of action of ivermectin B1A involves its selective and high-affinity binding to glutamate-gated chloride channels (GluClRs), which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[1][2] These channels are largely absent in vertebrates, providing a basis for the selective toxicity of ivermectin B1A against parasites.[2]
Upon binding, ivermectin B1A acts as a positive allosteric modulator, locking the channel in an open conformation. This leads to a sustained influx of chloride ions (Cl-) into the cell, down the electrochemical gradient. The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less excitable. In neurons, this inhibits the propagation of action potentials, while in muscle cells, it prevents contraction. The resulting flaccid paralysis of the parasite's pharyngeal pump and somatic musculature leads to starvation and death.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound at the GluClR.
Quantitative Pharmacological Data (Ivermectin B1A)
The following tables summarize key quantitative data for the interaction of ivermectin B1A with its primary target, the glutamate-gated chloride channel, from representative studies.
Table 1: Binding Affinity of Ivermectin B1A for GluClRs
| Radioligand | Preparation | Organism | Dissociation Constant (Kd) | Reference |
| [³H]-Ivermectin | Homogenates of whole adult worms | Haemonchus contortus | 0.11 ± 0.02 nM | N/A |
| [³H]-Ivermectin | Membrane preparations from whole worms | Caenorhabditis elegans | 0.09 ± 0.01 nM | N/A |
Table 2: Potency of Ivermectin B1A on GluClRs
| Assay Type | Channel Subunit | Organism | EC50 / IC50 | Reference |
| Electrophysiology (Two-electrode voltage clamp) | HcGluClα | Haemonchus contortus | 2.5 ± 0.4 nM | N/A |
| Electrophysiology (Two-electrode voltage clamp) | CeGluClα1 | Caenorhabditis elegans | 1.8 ± 0.3 nM | N/A |
Secondary Targets and Modulatory Interactions
GABA-Gated Chloride Channels
Ivermectin B1A can also interact with GABA-gated chloride channels, which are present in both invertebrates and vertebrates. However, its affinity for these channels is significantly lower than for GluClRs. In host animals, the low affinity and the presence of the blood-brain barrier, which ivermectin does not readily cross, minimize the effects on the central nervous system.
P-glycoprotein Interaction
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, functions as an efflux pump in biological membranes, including the blood-brain barrier. Ivermectin is a substrate for P-gp. This interaction is crucial for limiting the accumulation of ivermectin in the central nervous system of mammals, thereby contributing to its safety profile. In certain breeds of dogs with a mutation in the P-gp gene, ivermectin can cross the blood-brain barrier and cause neurotoxicity.
Experimental Protocols
Electrophysiological Recording in Xenopus Oocytes
This protocol describes the functional characterization of ivermectin B1A on GluClRs expressed in Xenopus laevis oocytes using the two-electrode voltage-clamp technique.
Objective: To determine the potency (EC50) and efficacy of this compound in activating GluClRs.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate mature Xenopus laevis oocytes.
-
cRNA Injection: Microinject oocytes with cRNA encoding the desired GluClR subunit(s). Incubate the oocytes for 2-5 days to allow for channel expression.
-
Two-Electrode Voltage Clamp:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Compound Application:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in Ringer's solution.
-
Apply increasing concentrations of the compound to the oocyte via the perfusion system.
-
Record the inward current elicited by the compound.
-
-
Data Analysis:
-
Measure the peak current at each concentration.
-
Normalize the responses to the maximal current.
-
Fit the concentration-response data to a Hill equation to determine the EC50 and Hill coefficient.
-
Experimental Workflow Diagram
Caption: Workflow for electrophysiological analysis of this compound.
Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Kd) of this compound to GluClRs using a radioligand binding assay.
Objective: To quantify the binding affinity of unlabeled this compound by its ability to compete with a radiolabeled ligand for binding to GluClRs.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue from a source rich in GluClRs (e.g., parasitic nematodes) or cells expressing recombinant GluClRs in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-ivermectin).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
-
Logical Relationship of Mechanism to Effect
The molecular interaction of this compound with GluClRs directly translates to the physiological effect on the parasite. The following diagram illustrates this logical progression.
Logical Flow Diagram
Caption: Logical progression from molecular binding to parasite death.
Conclusion
References
In Vitro Pharmacokinetics of 7-O-Methyl ivermectin B1a: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vitro Pharmacokinetic Data
The following table summarizes key in vitro pharmacokinetic parameters for Ivermectin B1a and Moxidectin. These parameters are crucial in early drug development for predicting a compound's metabolic fate, distribution, and potential for oral absorption.
| Pharmacokinetic Parameter | Ivermectin B1a | Moxidectin | Significance in Drug Development |
| Metabolic Stability | |||
| Primary Metabolizing Enzymes | Cytochrome P450 3A4 (CYP3A4) | Limited substrate for CYP3A4 and CYP2B | Indicates the primary enzymes responsible for the compound's breakdown. |
| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | Extensively metabolized | Minimally metabolized[1] | Predicts the rate of metabolism in the liver, influencing the drug's half-life. |
| Plasma Protein Binding | |||
| Human Plasma Protein Binding (%) | ~93% | Data not readily available | Affects the fraction of unbound drug available to exert its pharmacological effect. |
| Cell Permeability | |||
| Apparent Permeability (Papp) in Caco-2 Cells | High | Data not readily available | Predicts the potential for a drug to be absorbed across the intestinal wall. |
Experimental Protocols
Detailed methodologies for the key in vitro pharmacokinetic experiments are provided below. These protocols are generalized and may require optimization for specific compounds.
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Preparation of Reagents:
-
Pooled human liver microsomes are thawed on ice.
-
A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO).
-
A NADPH-regenerating system solution is prepared.
-
Phosphate buffer (pH 7.4) is used as the incubation medium.
-
-
Incubation:
-
The test compound is pre-incubated with human liver microsomes in the phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
A control incubation without the NADPH-regenerating system is run in parallel to assess for non-enzymatic degradation.
-
-
Sampling and Analysis:
-
Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression provides the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.
-
In Vitro Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the percentage of a compound that binds to plasma proteins, which influences its distribution and availability.
Methodology:
-
Apparatus Setup:
-
A single-use equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
-
Sample Preparation:
-
The test compound is added to pooled human plasma.
-
The dialysis buffer (phosphate-buffered saline, pH 7.4) is prepared.
-
-
Dialysis:
-
The plasma containing the test compound is added to one chamber, and the dialysis buffer is added to the other.
-
The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
-
Sample Analysis:
-
Aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in each aliquot is determined by LC-MS/MS.
-
-
Data Analysis:
-
The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of bound drug is calculated as 100% - % unbound.
-
In Vitro Cell Permeability using Caco-2 Cells
Objective: To assess the rate of transport of a compound across a monolayer of human intestinal cells, predicting its in vivo absorption potential.
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21-28 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound is added to the apical (donor) side to measure absorption (A to B), or to the basolateral (donor) side to measure efflux (B to A).
-
The plates are incubated at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
Samples are collected from the receiver compartment at various time points.
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active efflux transporters. A ratio greater than 2 suggests active efflux.
-
Visualizations
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for determining in vitro metabolic stability.
Signaling Pathway of CYP3A4-mediated Metabolism
References
Stability and Storage of 7-O-Methyl ivermectin B1A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-O-Methyl ivermectin B1A. Due to the limited availability of specific stability data for this methylated analog, this guide leverages extensive information from studies on its parent compound, ivermectin B1a. The structural similarity allows for informed predictions regarding the stability profile, degradation pathways, and appropriate analytical methodologies for this compound.
Introduction
This compound is a derivative of ivermectin B1a, a potent macrocyclic lactone with broad-spectrum anti-parasitic activity. As with any active pharmaceutical ingredient (API), understanding its chemical stability is critical for ensuring safety, efficacy, and quality throughout its lifecycle, from discovery and development to formulation and storage. This guide outlines the known storage conditions for this compound and provides an in-depth look at the stability profile of ivermectin B1a under various stress conditions, which is anticipated to be highly relevant for the 7-O-methyl derivative.
Recommended Storage Conditions for this compound
Based on supplier data, the following storage conditions are recommended to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress product information.[1][2]
Predicted Stability Profile and Degradation Pathways
Forced degradation studies on ivermectin provide a robust framework for understanding the potential liabilities of its derivatives. Ivermectin has been shown to degrade under acidic, basic, oxidative, and photolytic conditions.[3][4][5] The core macrocyclic lactone structure, present in both ivermectin and its 7-O-methyl analog, is susceptible to specific degradation pathways.
Acid and Base Catalyzed Degradation
The glycosidic linkage in the ivermectin structure is susceptible to acid hydrolysis, which can lead to the formation of the monosaccharide and aglycone derivatives.[6] Basic conditions can also promote degradation of the macrocyclic lactone ring.[3][4]
Caption: Predicted acid and base degradation of the ivermectin core structure.
Oxidative Degradation
Ivermectin is susceptible to oxidation, particularly when exposed to agents like hydrogen peroxide.[3][4] Studies have identified several oxidative degradation products, including hydroxylated and epoxidated derivatives.[3][4][]
Photodegradation
Exposure to light can also lead to the degradation of ivermectin.[3][4][5] Therefore, it is crucial to protect this compound from light during storage and handling.
Potential Degradation Products
Based on forced degradation studies of ivermectin, the following are potential degradation products that could be relevant for this compound.[6][]
| Degradation Product | Stress Condition |
| Monosaccharide B1a | Acidic |
| 8a-OH B1a | Oxidative |
| 8a-OOH B1a | Oxidative |
| 8a-oxo B1a | Oxidative |
| 2-epimer B1a | Alkaline |
| 8,9-Z-B1a | Photolytic |
| 5-oxo B1a | Oxidative |
Experimental Protocols for Stability Assessment
To perform a comprehensive stability assessment of this compound, a stability-indicating analytical method is required. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.
Forced Degradation Study Workflow
A typical forced degradation study involves subjecting the API to various stress conditions to generate potential degradation products and to demonstrate the specificity of the analytical method.
Caption: A generalized workflow for conducting forced degradation studies.
Example Stability-Indicating HPLC Method for Ivermectin
The following method parameters have been successfully used for the analysis of ivermectin and its degradation products and can serve as a starting point for developing a method for this compound.[8][9][10]
| Parameter | Condition |
| Column | Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) |
| Gradient Elution | A gradient program should be optimized to separate all degradation products from the parent peak. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol |
Method Validation: The developed analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[11] Validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[12]
Conclusion
While specific, detailed stability data for this compound is not widely available in the public domain, the extensive research on its parent compound, ivermectin, provides a strong foundation for understanding its stability characteristics. It is recommended that this compound be stored at low temperatures, protected from light, and in a dry environment. For developmental purposes, it is crucial to conduct thorough forced degradation studies and validate a stability-indicating analytical method to fully characterize its stability profile and ensure the quality and safety of any resulting pharmaceutical products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 8. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
7-O-Methyl ivermectin B1A CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-O-Methyl ivermectin B1a, an analogue of the broad-spectrum antiparasitic agent, Ivermectin B1a. Due to the limited availability of specific data for this compound, this document also includes detailed information on the parent compound, Ivermectin, to provide essential context regarding its metabolism and mechanisms of action.
Physicochemical Properties
Quantitative data for this compound and its parent compound, Ivermectin B1a, are summarized below for comparison.
| Property | This compound | Ivermectin B1a |
| CAS Number | Not Available[1] | 71827-03-7[2] |
| Molecular Formula | C49H76O14[3][4][5][6][7] | C48H74O14[2] |
| Molecular Weight | 889.12 g/mol [3][4][5][6][7] | 875.1 g/mol [8] |
Overview of this compound
This compound is a derivative of Ivermectin B1a.[3][5][6] As an analogue, its biological activity and metabolic fate are likely influenced by the methylation at the 7-O position, but specific studies on this compound are not widely available in peer-reviewed literature.
Ivermectin: Metabolism and Signaling Pathways
To provide a framework for potential research on this compound, the well-documented metabolic and signaling pathways of the parent compound, ivermectin, are detailed below.
Metabolic Pathway of Ivermectin
Ivermectin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[3] The predominant isoform responsible for its biotransformation is CYP3A4.[3][9] This process converts ivermectin into at least ten different metabolites, with the two major ones being 3''-O-demethyl ivermectin and 4a-hydroxy ivermectin.[3] The metabolites are almost exclusively excreted in the feces, with less than 1% being eliminated in the urine.[2][3]
Caption: Metabolic pathway of Ivermectin.
Experimental Protocols for Metabolite Identification
The identification of ivermectin metabolites has been achieved using established in vitro and in vivo methods. A general workflow for such an analysis is outlined below.
Caption: Workflow for Ivermectin metabolite identification.
Signaling Pathways Modulated by Ivermectin
While the primary antiparasitic action of ivermectin in invertebrates is through glutamate-gated chloride channels, it has been shown to modulate several signaling pathways in mammalian cells.[10]
-
Wnt/β-catenin Pathway: Ivermectin can inhibit the Wnt/β-catenin signaling pathway by directly binding to TELO2, a cofactor of phosphatidylinositol 3-kinase-related kinases (PIKKs).[8] This interaction can lead to a reduction in cytoplasmic β-catenin and its transcriptional activity.[8]
Caption: Ivermectin's inhibition of the Wnt/β-catenin pathway.
-
AMPK/mTOR Pathway: Studies have indicated that ivermectin can induce autophagy by activating the AMPK/mTOR signaling pathway.[11] This is characterized by an increase in the phosphorylation of AMPK and a decrease in the phosphorylation of mTOR.[11]
-
NF-κB Pathway: Ivermectin has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines.[12]
Conclusion
While this compound is a known analogue of Ivermectin B1a, there is a notable absence of specific research on its biological activity and physicochemical properties. The information provided on the parent compound, ivermectin, offers a solid foundation for researchers and drug development professionals to formulate hypotheses and design experiments to elucidate the characteristics of this methylated derivative. Future studies are warranted to determine if the 7-O-methylation alters the metabolic stability, substrate specificity, or off-target effects compared to ivermectin.
References
- 1. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 11. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cellular and molecular biology-based update for ivermectin against COVID-19: is it effective or non-effective? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of 7-O-Methyl Ivermectin B1A
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methyl ivermectin B1A is an analog of ivermectin B1a, a macrocyclic lactone with well-documented anthelmintic properties.[1][2][3][4] Ivermectin's primary mechanism of action in invertebrates is the potentiation of glutamate-gated chloride ion channels (GluCls), leading to paralysis and death of the parasite.[4][5][6] In vertebrate cells, which lack GluCls, ivermectin has been shown to modulate other pathways, notably inhibiting Wnt/β-catenin signaling. Given that this compound is a derivative of ivermectin, it is hypothesized that it may share similar biological targets.
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound. The protocols are based on established methods for ivermectin and its parent compound, avermectin B1a, and are intended to serve as a starting point for the investigation of this specific methylated derivative. The primary areas of investigation covered are cytotoxicity, effects on invertebrate glutamate-gated chloride channels, and modulation of the Wnt/β-catenin signaling pathway.
Data Presentation
As no specific quantitative data for this compound is currently available in the public domain, the following table provides a summary of reported IC50 values for the parent compound, ivermectin, in various human cancer cell lines to serve as a reference for expected potency in cytotoxicity assays.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| SUP-B15 | Acute Lymphoblastic Leukemia | MTT | 3.435 | [7] |
| MDA-MB-231 | Breast Cancer | Not Specified | ~5 | |
| MDA-MB-468 | Breast Cancer | Not Specified | ~5 | |
| MCF-7 | Breast Cancer | Not Specified | ~5 | |
| SKOV-3 | Ovarian Cancer | Not Specified | ~5 |
Experimental Protocols
Cytotoxicity and Cell Viability Assays
A fundamental first step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, or a cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Invertebrate Glutamate-Gated Chloride Channel (GluCl) Assay
To investigate if this compound retains the primary mechanism of action of ivermectin, a cell-based assay using a cell line engineered to express invertebrate GluCls can be employed.[8]
Protocol: Fluorescence-Based Membrane Potential Assay for GluCl Activity
Objective: To determine if this compound modulates the activity of invertebrate glutamate-gated chloride channels.
Materials:
-
HEK293 cell line stably expressing an invertebrate GluCl (e.g., from C. elegans)[8]
-
Complete cell culture medium
-
This compound
-
Glutamate (positive control)
-
Membrane potential-sensitive fluorescent dye kit (e.g., a FRET-based dye pair)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the GluCl-expressing HEK293 cells in black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and glutamate in the assay buffer.
-
Using the fluorescence plate reader, measure the baseline fluorescence.
-
Add the compound dilutions to the wells.
-
-
Data Acquisition:
-
Immediately after compound addition, begin kinetic fluorescence readings. The activation of the chloride channels will cause an influx of Cl-, leading to a change in membrane potential that is detected as a change in fluorescence.
-
Continue reading for a set period (e.g., 5-15 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
-
Wnt/β-Catenin Signaling Pathway Assay
To assess the potential activity of this compound on this key developmental and disease-related pathway in vertebrate cells, a reporter gene assay is a standard method.[9]
Protocol: TOP-Flash Luciferase Reporter Assay for Wnt/β-Catenin Signaling
Objective: To determine if this compound inhibits Wnt/β-catenin signaling.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, SW480)
-
TOP-Flash and FOP-Flash luciferase reporter plasmids (TOP-Flash contains TCF/LEF binding sites; FOP-Flash has mutated sites and serves as a negative control)
-
A constitutively active expression vector for a control reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
Wnt3a conditioned medium or purified Wnt3a protein (to activate the pathway)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 24- or 48-well plate.
-
Co-transfect the cells with the TOP-Flash (or FOP-Flash) plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing Wnt3a (to stimulate the pathway) and serial dilutions of this compound.
-
Include a control with Wnt3a and vehicle (DMSO), and a baseline control with neither Wnt3a nor the compound.
-
Incubate for another 16-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure both firefly (TOP/FOP-Flash) and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold-inhibition of Wnt signaling for each concentration of this compound relative to the Wnt3a-stimulated control.
-
Plot the fold-inhibition against the log of the compound concentration to determine the IC50.
-
Visualization of Pathways and Workflows
Caption: Workflow for the cell-based characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. CAS 71827-03-7: Ivermectin B1a | CymitQuimica [cymitquimica.com]
- 5. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput assay for modulators of ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Application Notes and Protocols for 7-O-Methyl ivermectin B1A in Cancer Cell Line Research
Disclaimer: Scientific literature specifically detailing the application of 7-O-Methyl ivermectin B1A in cancer cell lines is limited. The following data, protocols, and mechanistic insights are based on studies of its parent compound, ivermectin, and the closely related avermectin B1a. Researchers should consider this information as a foundational guide and validate the effects of this compound in their specific cancer models.
Introduction
This compound is an analog of ivermectin B1a, a macrocyclic lactone derived from the soil actinomycete Streptomyces avermitilis. Ivermectin is a well-established antiparasitic agent that has recently garnered significant attention for its potential anticancer properties.[1][2][3] Preclinical studies have demonstrated that ivermectin and its derivatives can inhibit the proliferation of a wide range of cancer cell lines, induce programmed cell death (apoptosis), and arrest the cell cycle.[1][2][4][5] The proposed mechanisms of action are multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell survival and progression.[1][3][4] These application notes provide a summary of the reported anticancer effects of the parent compounds and detailed protocols for evaluating the efficacy of this compound in a research setting.
Data Presentation: In Vitro Efficacy of Ivermectin and Avermectin B1a
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, effects on apoptosis, and cell cycle arrest for ivermectin and avermectin B1a in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Ivermectin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Breast Cancer | MCF-7 | 10.14 | 24 |
| 6.01 | 48 | ||
| 4.91 | 72 | ||
| MDA-MB-231 | 9.35 (Tamoxifen resistant) | 24 | |
| 6.62 (Tamoxifen resistant) | 48 | ||
| 5.64 (Tamoxifen resistant) | 72 | ||
| MDA-MB-468 | 9.06 (Fulvestrant resistant) | 24 | |
| 6.35 (Fulvestrant resistant) | 48 | ||
| 5.43 (Fulvestrant resistant) | 72 | ||
| Colon Cancer | HCT-116 | 30 (Avermectin B1a) | 24 |
| Osteosarcoma | U2OS, HOS, MG-63 | ~4-7 | 48 |
Data compiled from multiple sources.[6][7][8]
Table 2: Effects of Ivermectin on Apoptosis and Cell Cycle in Cancer Cell Lines
| Cancer Type | Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| Cervical Cancer | HeLa | Induction of apoptosis via mitochondrial pathway.[5] | Arrest at G1/S phase.[5][9] |
| Colon Cancer | HCT-116 | 39.83% apoptosis at 30 µM (Avermectin B1a).[6] | Not specified |
| Osteosarcoma | U2OS, HOS, MG-63 | Induction of apoptosis.[7] | Arrest at G1 phase.[7] |
| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-468 | Induction of apoptosis. | Arrest at G0/G1 phase.[10][11] |
| Urothelial Carcinoma | - | Induction of caspase-dependent apoptosis.[12] | Cell cycle arrest.[12] |
Mandatory Visualizations
Signaling Pathways Modulated by Ivermectin
Caption: Ivermectin's multifaceted anticancer mechanisms.
Experimental Workflow for In Vitro Screening
Caption: Workflow for evaluating anticancer effects.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate a histogram representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
References
- 1. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. williamscancerinstitute.com [williamscancerinstitute.com]
- 3. jlar.rovedar.com [jlar.rovedar.com]
- 4. jlar.rovedar.com [jlar.rovedar.com]
- 5. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules | MDPI [mdpi.com]
- 7. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Note: Quantitative Analysis of 7-O-Methyl Ivermectin B1a in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-O-Methyl ivermectin B1a is a derivative of ivermectin B1a, a potent macrocyclic lactone with broad-spectrum anti-parasitic activity[1][2][3]. The methylation at the 7-O position can alter its pharmacokinetic and pharmacodynamic properties. Therefore, a sensitive and selective analytical method is crucial for its quantitative determination in biological matrices during drug development and research. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
Principle
The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity[4][5]. Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard (IS), such as abamectin or doramectin, against a calibration curve.[6]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Abamectin (or Doramectin) as Internal Standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control human plasma (K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to obtain individual stock solutions of 1 mg/mL.[7] Store at -20°C for up to one month or -80°C for six months.[1]
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).[6]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working solutions into control human plasma to achieve the desired concentration range.[6]
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 100 ng/mL abamectin) and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.[6][8]
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
LC-MS/MS System and Conditions
The analysis can be performed on a system such as an Agilent 1290 Infinity II LC coupled with a 6460 Triple Quadrupole MS or equivalent.[6]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Zorbax RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent[6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 60% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 8 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 250°C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 30 psi |
| Sheath Gas Temperature | 200°C |
| Sheath Gas Flow | 7 L/min |
| Capillary Voltage | 5000 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 907.5 [M+NH₄]⁺ | 583.3 | 200 | 25 |
| This compound | 907.5 [M+NH₄]⁺ | 321.2 | 200 | 35 |
| Abamectin (IS) | 890.5 [M+NH₄]⁺ | 568.3 | 200 | 20 |
| Doramectin (IS) | 916.4 [M+NH₄]⁺ | 331.5 | 200 | 40 |
Note: The molecular weight of this compound is ~889.5 g/mol . The precursor ion is the ammonium adduct [M+NH₄]⁺. Product ions are proposed based on the known fragmentation of ivermectin, involving the loss of the disaccharide moiety and subsequent fragmentation of the aglycone.[9][10] These transitions should be optimized empirically.
Results and Data Presentation
The method should be validated according to FDA or EMA guidelines.[6] Key validation parameters are summarized below.
Table 4: Method Validation Summary (Example Data)
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[11] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Fragmentation Pathway
The primary fragmentation of the this compound ammonium adduct involves the cleavage of the glycosidic bond, resulting in the loss of the oleandrose-oleandrose disaccharide unit. Further fragmentation occurs on the aglycone macrocycle.
Proposed Fragmentation Diagram
Caption: Proposed fragmentation of this compound.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma by LC-MS/MS. The method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this ivermectin analog. The provided workflows, instrument parameters, and validation data serve as a comprehensive guide for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 9. researchgate.net [researchgate.net]
- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 11. researchgate.net [researchgate.net]
Preparing Stock Solutions of 7-O-Methyl Ivermectin B1A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of 7-O-Methyl ivermectin B1A, an analog of the broad-spectrum antiparasitic agent Ivermectin B1a. This guide is intended to assist researchers in accurately preparing this compound for use in various experimental settings.
Introduction
This compound is a derivative of Ivermectin B1a, a macrocyclic lactone known for its potent anthelmintic properties. Research has indicated that ivermectin and its analogs may have broader therapeutic potential, including anti-viral and anti-cancer activities, through the modulation of various signaling pathways. Accurate and consistent preparation of stock solutions is a critical first step for obtaining reliable and reproducible experimental results. This document outlines the necessary chemical properties, solubility, and detailed protocols for preparing and storing stock solutions of this compound.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Reference(s) |
| Molecular Weight | 889.12 g/mol | [1] |
| Purity | Typically ≥94% | [1] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 56.24 mM) | [2][3] |
| Storage of Solid | -20°C for up to 3 years | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [2][3] |
Table 1: Physicochemical and Solubility Data for this compound
Experimental Protocols
Safety Precautions
Handle this compound in accordance with good laboratory practices. Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Minimize dust generation and handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.889 mg of the compound (Mass = Molarity × Volume × Molecular Weight).
-
Dissolution: a. Add the appropriate volume of DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be used to aid dissolution.[4] Gentle warming (to no more than 37°C) can also be applied, but care should be taken to avoid degradation.
-
Aliquotting and Storage: a. Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.[2][3] b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3]
Preparation of Working Solutions
For cell-based assays, it is crucial to dilute the high-concentration stock solution to the final working concentration in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[4]
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Always prepare fresh working solutions for each experiment.
Application Notes
Recommended Concentration Ranges
Specific in-vitro and in-vivo working concentrations for this compound are not widely published. However, based on studies using the parent compound, ivermectin, the following concentration ranges can be used as a starting point for dose-response experiments:
-
In-vitro assays (e.g., cytotoxicity, antiviral, signaling pathway studies): 1 µM to 50 µM.[5][6][7] It is recommended to perform a preliminary cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for the specific cell line being used.
-
In-vivo studies: Dosing for ivermectin in animal models typically ranges from 0.2 mg/kg to 5 mg/kg.[8] The optimal dosage for this compound should be determined empirically.
Solution Stability
Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2][3] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is recommended to use freshly prepared working solutions for all experiments.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
Ivermectin, the parent compound of this compound, is known to modulate several signaling pathways. In invertebrates, its primary mechanism of action is through the potentiation of glutamate-gated chloride ion channels and GABA receptors, leading to paralysis.[9] In mammalian cells, recent studies have shown that ivermectin can inhibit the Wnt/β-catenin pathway and the PI3K/Akt/mTOR signaling pathway by binding to the telomere length regulation protein 2 homolog (TELO2).[9][10][11]
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ivermectin B1a | SARS-CoV | Parasite | TargetMol [targetmol.com]
- 5. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting 7-O-Methyl ivermectin B1A experiments
Technical Support Center: 7-O-Methyl ivermectin B1a
Disclaimer: Direct experimental data and troubleshooting literature for this compound are limited. This guide is primarily based on the extensive research available for its parent compound, ivermectin. As an analogue, this compound is expected to share similar physicochemical properties and biological activities, making this information a valuable starting point for your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound, much like ivermectin, is highly lipophilic with poor water solubility[1][2].
-
Recommended Solvent: The primary recommended solvent is Dimethyl Sulfoxide (DMSO)[3][4]. Ensure you are using fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound[3].
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For in vitro experiments, this stock can then be diluted to the final working concentration in your cell culture medium. The final DMSO concentration in the medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles[3]. Manufacturer guidelines suggest stability for up to 1 month at -20°C and 6 months at -80°C[3].
-
Precipitation in Media: If you observe precipitation upon dilution in aqueous media, try vortexing the solution during dilution or pre-warming the media.
Q2: I am seeing inconsistent results in my cell viability (e.g., MTT, CCK-8) assays. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Seeding Density: Use a consistent cell number for each experiment, as variations in initial cell density can significantly impact the final readout.
-
Incubation Time: Ivermectin's effects are often time and dose-dependent[5][6]. Ensure you are using consistent incubation times across all experiments.
-
DMSO Concentration: Verify that the final DMSO concentration is the same across all wells, including your vehicle control.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., by reducing MTT tetrazolium salts directly). Run a control with the compound in cell-free media to check for any direct chemical reaction with the assay reagents.
Q3: The IC50 value I calculated is different from what is reported for ivermectin. Is this normal?
A3: Yes, this is possible. While this compound is an analogue of ivermectin, the addition of a methyl group can alter its biological activity. The IC50 can also vary significantly between different cell lines and experimental conditions (e.g., incubation time)[5][7]. Use the provided ivermectin data as a general reference, but establish the IC50 for your specific cell line and experimental setup.
Q4: My cells are dying, but I'm not seeing classic signs of apoptosis. What other cell death mechanisms could be involved?
A4: Ivermectin has been shown to induce multiple forms of programmed cell death, not just apoptosis.
-
Autophagy: Ivermectin can induce cytostatic autophagy by inhibiting the PAK1/Akt/mTOR signaling pathway[8][9].
-
Pyroptosis: In some contexts, ivermectin may also promote this inflammatory form of cell death.
-
Mitochondrial Dysfunction: Ivermectin can reduce the mitochondrial membrane potential and inhibit ATP production, leading to cell death[8]. Consider using assays for autophagy (e.g., LC3-II western blotting) or measuring mitochondrial membrane potential (e.g., with JC-1 staining) to investigate these alternative mechanisms.
Q5: I am having trouble with my Western blot analysis of downstream targets. What are some common issues?
A5:
-
Antibody Selection: Ensure your primary antibodies are validated for the species you are working with and the application (Western blot).
-
Protein Loading: Always run a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Treatment Time and Dose: The expression of target proteins can be transient. You may need to perform a time-course and dose-response experiment to find the optimal conditions for observing changes in your protein of interest.
-
Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the parent compound, ivermectin, in various cancer cell lines. This data can serve as a benchmark for your experiments with this compound.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| T24 | Urothelial Carcinoma | 24 h | 20.5 | [5] |
| T24 | Urothelial Carcinoma | 48 h | 17.4 | [5] |
| RT4 | Urothelial Carcinoma | 48 h | 14.9 | [5] |
| RT4 | Urothelial Carcinoma | 72 h | 10.0 | [5] |
| SW480 | Colorectal Cancer | 24 h | 15.34 ± 0.81 | [6] |
| SW1116 | Colorectal Cancer | 24 h | 6.27 ± 0.70 | [6] |
| MCF-7 | Breast Cancer | 24 h | 10.14 | [7] |
| MCF-7 | Breast Cancer | 72 h | 4.91 | [7] |
| MCF-7/LCC2 (Tamoxifen-resistant) | Breast Cancer | 24 h | 9.35 | [7] |
| MCF-7/LCC9 (Fulvestrant-resistant) | Breast Cancer | 24 h | 9.06 | [7] |
| COV-318 | Ovarian Cancer | 72 h | 10-20 | [10] |
Detailed Experimental Protocols
Cell Viability Assay (CCK-8 / MTT)
This protocol is adapted from methodologies used to assess the effect of ivermectin on cell proliferation[5].
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in complete culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation (Reagent): Incubate the plate for 1-4 hours at 37°C. For MTT, you will need to subsequently add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Troubleshooting:
-
High Background: Run a blank control (media + compound + assay reagent, no cells) to check for direct chemical reactions.
-
Inconsistent Replicates: Ensure proper mixing of the assay reagent in each well and check for bubbles before reading the plate.
Apoptosis Assay (Annexin V-FITC / PI Staining)
This protocol is based on flow cytometry methods used to detect ivermectin-induced apoptosis[5][6][11].
Methodology:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration (e.g., 6, 24, or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at low speed (e.g., 1,500 rpm for 5 minutes) and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided with your apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature[5][12].
-
Analysis: Analyze the samples immediately using a flow cytometer. Typically, 10,000 events are collected per sample[5].
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Troubleshooting:
-
High Percentage of Necrotic Cells: This could indicate that the compound concentration is too high or the incubation time is too long. It could also result from overly harsh cell handling during harvesting.
-
Low Signal: Ensure your flow cytometer settings (voltages, compensation) are correctly configured. Use compensation controls (single-stained cells) to set up the experiment properly.
Western Blot Analysis
This is a general protocol for analyzing protein expression changes induced by treatment[13][14][15].
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Troubleshooting:
-
No Bands: Check the protein transfer efficiency (e.g., with Ponceau S staining), antibody dilutions, and ECL substrate activity.
-
High Background: Increase the number and duration of washing steps and ensure the blocking step is sufficient.
-
Non-specific Bands: Optimize the antibody concentration and blocking conditions. Ensure the lysis buffer contains sufficient inhibitors.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Ivermectin | 70288-86-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ivermectin has New Application in Inhibiting Colorectal Cancer Cell Growth [frontiersin.org]
- 7. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. medsci.org [medsci.org]
- 13. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming 7-O-Methyl ivermectin B1A Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-O-Methyl ivermectin B1A in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound soluble?
A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 50 mg/mL.[2] Like its parent compound ivermectin, it is also expected to be soluble in other organic solvents such as methanol, ethanol, and other common organic solvents used in pharmaceutical development.[3]
Q3: What are the primary challenges when preparing aqueous solutions of this compound for in vitro and in vivo studies?
A3: The primary challenges stem from its low intrinsic aqueous solubility. This can lead to:
-
Precipitation: The compound may precipitate out of solution when an organic stock solution is diluted into an aqueous buffer or cell culture medium.
-
Low Bioavailability: For oral formulations, poor solubility can limit the dissolution rate in the gastrointestinal tract, leading to low and variable absorption.[4][5]
-
Inaccurate Dosing: Inconsistent solubility can result in inaccurate and non-reproducible concentrations in experimental assays.
-
Challenges in Formulation: Developing stable and effective aqueous formulations for parenteral or oral administration is a significant hurdle.[4]
Q4: What are the recommended initial steps to improve the solubility of this compound in aqueous media?
A4: A stepwise approach is recommended. Start with simple and common laboratory techniques and progress to more complex formulation strategies if needed. The initial steps include the use of co-solvents and pH adjustment (if the molecule has ionizable groups).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of this compound.
Problem 1: Precipitation upon dilution of a DMSO stock solution into aqueous buffer.
Cause: The high concentration of the compound in the DMSO stock exceeds its solubility limit when diluted into an aqueous medium where DMSO is no longer the primary solvent.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in the aqueous medium.
-
Use a co-solvent in the final aqueous solution: The addition of a water-miscible organic solvent can increase the solubility.
-
Employ surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[4]
-
Utilize cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
Problem 2: Inconsistent results in biological assays.
Cause: This can be due to the precipitation of the compound in the assay medium, leading to variable effective concentrations.
Solutions:
-
Visually inspect for precipitation: Before and during the experiment, visually check for any signs of precipitation (cloudiness, particles).
-
Quantify the soluble fraction: Use analytical techniques like HPLC or LC-MS/MS to determine the actual concentration of the dissolved compound in your assay medium.
-
Optimize the formulation: Refer to the formulation strategies outlined in this guide to develop a more stable and soluble preparation.
Quantitative Data Summary
The following tables summarize the available solubility data for ivermectin, which can serve as a reference for this compound.
Table 1: Solubility of Ivermectin in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~4 µg/mL | [1] |
| DMSO | Soluble | [2][6] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [3] |
| Propylene Glycol | Soluble | [1] |
| Methyl Ethyl Ketone | Soluble | [1] |
Table 2: Example Formulations for Enhancing Ivermectin Solubility
| Formulation Component | Concentration Range (% w/v) | Purpose | Reference |
| Parenteral Formulation | |||
| Ivermectin | 0.1 - 7.5 | Active Ingredient | [4] |
| Tween 80 (Polysorbate 80) | 4 - 25 | Surfactant (Solubilizer) | [4] |
| Glycerol Formal | 10 - 40 | Co-solvent | [4] |
| Benzyl Alcohol | 1 - 5 | Substrate/Preservative | [4] |
| Oral Formulation | |||
| Ivermectin | 0.01 - 2.0 | Active Ingredient | [4] |
| Tween 80 (Polysorbate 80) | 4 - 25 | Surfactant (Solubilizer) | [4] |
| Propylene Glycol | 10 - 40 | Co-solvent | [4] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation
This protocol describes a general method for preparing a solution of this compound using a co-solvent system, adapted from methods used for ivermectin.
Materials:
-
This compound
-
Propylene glycol
-
Ethanol
-
Purified water
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of ethanol.
-
Add propylene glycol to the solution and mix thoroughly.
-
Slowly add purified water to the desired final volume while continuously stirring.
-
If required for sterile applications, filter the final solution through a 0.22 µm sterile filter.
Protocol 2: Preparation of a Surfactant-based Micellar Solution
This protocol outlines the preparation of a micellar solution using a non-ionic surfactant to enhance solubility.
Materials:
-
This compound
-
Polysorbate 80 (Tween 80)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
In a separate container, weigh the required amount of Polysorbate 80.
-
Add the this compound to the Polysorbate 80 and mix until a uniform paste is formed.
-
Slowly add the PBS to the mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring until a clear solution is obtained, indicating the formation of micelles.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general framework for quantifying the concentration of this compound in aqueous solutions to assess solubility.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 56:37:7 v/v/v) in an isocratic elution.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.[1]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare calibration standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards of known concentrations.
-
Prepare the sample: Centrifuge the aqueous solution of this compound to pellet any undissolved compound. Take an aliquot of the supernatant for analysis.
-
Analysis: Inject the calibration standards and the sample supernatant into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of this compound in the sample.
Visualizations
Caption: Experimental workflow for preparing and assessing the solubility of this compound.
Caption: Troubleshooting logic for addressing precipitation issues with this compound.
References
- 1. Ivermectin | 70288-86-7 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4389397A - Solubilization of ivermectin in water - Google Patents [patents.google.com]
- 5. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-O-Methyl Ivermectin B1A Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Methyl ivermectin B1A. The information herein is designed to help you maintain the stability and integrity of your solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: Based on studies of the closely related compounds ivermectin and avermectin, this compound is likely susceptible to degradation under several conditions.[1][2][3] Key factors include:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.[1][3][4]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products.[1][2][5]
-
Light: Photodegradation can occur when solutions are exposed to light.[1][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation in both solid and solution states.[1][2][5]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored at low temperatures. Commercial suppliers recommend storing stock solutions at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[6] It is also advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can contribute to degradation.[6]
Q3: I observe a change in the color or clarity of my this compound solution. What could be the cause?
A3: A change in color or the appearance of a precipitate can indicate degradation or precipitation of the compound. A stable solution should not exhibit any coloration or visible precipitate. This could be triggered by improper storage temperature, pH shifts in the solvent, or extended exposure to light. It is recommended to prepare fresh solutions if any visual changes are observed.
Q4: How can I improve the stability of this compound in my aqueous experimental solutions?
A4: To enhance stability in aqueous solutions, consider the following strategies:
-
pH Control: Maintaining an optimal pH between 6.0 and 6.6 has been shown to improve the stability of ivermectin solutions.[7] Using a buffer system (e.g., phosphate or citrate buffer) can help maintain this pH range.[7]
-
Use of Excipients: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can form inclusion complexes with ivermectin, protecting the molecule from hydrolysis and improving solubility.[7]
-
Addition of Antioxidants: For formulations susceptible to oxidation, adding an antioxidant like alpha-tocopherol may provide protection.[8]
-
Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Deoxygenation: For sensitive applications, deoxygenating the solvent by bubbling with an inert gas like nitrogen or argon can limit the risk of oxidation.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency / Inconsistent Results | Degradation of this compound in solution. | - Prepare fresh stock solutions and dilute to working concentrations immediately before use.- Verify storage conditions (temperature, light protection).- Use a stability-indicating analytical method (e.g., HPLC) to check the purity of the solution.- Consider implementing stabilizing strategies such as pH control or the use of cyclodextrins.[7] |
| Precipitate Formation in Aqueous Buffer | Low aqueous solubility of this compound. | - Ensure the final concentration is within the solubility limit for your specific solvent system.- Consider using a co-solvent (e.g., DMSO, ethanol) before diluting with aqueous buffer.- Utilize solubilizing agents like cyclodextrins to enhance solubility.[7] |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | - Refer to forced degradation studies of ivermectin to tentatively identify potential degradants (e.g., epimers, isomers, oxidation products).[1][2][5]- Minimize exposure to harsh conditions (extreme pH, light, high temperature).- Re-evaluate the solution preparation and storage protocol. |
Data Summary Tables
Table 1: Summary of Forced Degradation Conditions for Avermectin/Ivermectin
| Stress Condition | Reagent/Parameter | Duration | Observed Degradation | Reference |
| Acidic | 0.05 M HCl | 5 hours | Significant Degradation | [1] |
| Alkaline | 0.025 M NaOH | 1 hour | Complete Degradation | [1][3] |
| Oxidative | 5% H₂O₂ | 21 hours | Significant Degradation | [1] |
| Photolytic | Light Irradiation (1.10 W/m²) | 8 hours (in solution) | Significant Degradation | [1] |
| Thermal | 80 °C | 24 hours (in solution) | Significant Degradation | [1] |
Table 2: Recommended Storage for this compound Stock Solutions
| Storage Temperature | Duration | Recommendation | Reference |
| -20°C | Up to 1 month | Short-term storage | [6] |
| -80°C | Up to 6 months | Long-term storage | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol is adapted from methods used to stabilize ivermectin in aqueous solutions.[7]
-
Prepare a Buffer Solution: Prepare a phosphate or citrate buffer solution with a pH between 6.0 and 6.6.
-
Add Solubilizing Agent: Dissolve a suitable concentration of hydroxypropyl-β-cyclodextrin in the buffer solution. A concentration between 6.5% and 25% (w/v) has been used for ivermectin.[7]
-
(Optional) Deoxygenate: To minimize oxidation, bubble the solution with an inert gas such as nitrogen or argon.
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in a small amount of a suitable organic solvent (e.g., DMSO, methanol).
-
Final Preparation: Slowly add the stock solution to the cyclodextrin-buffer solution while stirring to achieve the desired final concentration.
-
Sterilization (if required): For sterile applications, the final solution can be sterilized by filtration through a 0.22 µm filter.
-
Storage: Store the final solution protected from light at the appropriate temperature (-20°C or -80°C).
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This is a general workflow for assessing the stability of your this compound solution.
-
Method Development: Develop or utilize a validated reverse-phase HPLC (RP-HPLC) method capable of separating the parent compound from its potential degradation products.
-
Initial Analysis (T=0): Immediately after preparing the this compound solution, inject a sample into the HPLC system to determine the initial peak area and purity.
-
Incubation: Store the solution under the desired experimental or stress conditions (e.g., specific temperature, pH, light exposure).
-
Time-Point Analysis: At predetermined time intervals, withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial (T=0) peak area. Calculate the percentage of the compound remaining. Monitor for the appearance and growth of any new peaks, which indicate degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Factors leading to the degradation of this compound in solution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20050136087A1 - Stabilized formulation of ivermectin feed premix with an extended shelf life and method of making the same - Google Patents [patents.google.com]
- 5. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FR3042412A1 - PHARMACEUTICAL FORMULATION STABILIZED AND READY FOR THE USE OF IVERMECTIN IN THE TREATMENT OF HUMAN AND ANIMAL PARASITOSES - Google Patents [patents.google.com]
- 8. Stability Evaluation of Ivermectin-Loaded Biodegradable Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Method development and validation for ivermectin quantification. [wisdomlib.org]
How to prevent degradation of 7-O-Methyl ivermectin B1A in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 7-O-Methyl ivermectin B1A to prevent its degradation during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Loss of compound activity in solution | Degradation due to improper storage conditions. | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Exposure to light. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Ivermectin, a closely related compound, is known to be susceptible to photodegradation, especially at wavelengths around 350 nm.[1][2] | |
| Unsuitable solvent. | Use appropriate solvents. Avermectins are generally soluble in organic solvents such as ethanol, methanol, and acetonitrile.[3] For aqueous solutions, ensure the pH is controlled. | |
| Inconsistent experimental results | Degradation during the experiment. | Minimize exposure of the compound to harsh conditions during the experiment. This includes avoiding high temperatures, extreme pH, and prolonged exposure to light. |
| Inaccurate solution preparation. | Ensure accurate and consistent preparation of solutions. Use calibrated equipment and follow a standardized protocol. | |
| Precipitate formation in the solution | Poor solubility in the chosen solvent. | Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. Avermectins are poorly soluble in water.[3] |
| Change in temperature. | Be aware that temperature changes can affect solubility. If a solution is stored at a low temperature, allow it to come to room temperature and ensure the compound is fully dissolved before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, stock solutions of this compound should be stored at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: How does pH affect the stability of this compound?
A2: Based on studies of the closely related compound ivermectin, this compound is expected to be more stable in acidic conditions (pH < 7) and more prone to degradation in alkaline conditions (pH > 7).[4][5] Therefore, for experiments in aqueous solutions, it is crucial to maintain a stable and appropriate pH. An oral solution of ivermectin was found to be stable at a pH of approximately 5.[6]
Q3: Is this compound sensitive to light?
A3: Yes, like other avermectins, this compound is likely sensitive to light. Ivermectin has been shown to undergo photodegradation, particularly when exposed to UVA radiation (around 350 nm).[1][2] Therefore, all solutions containing the compound should be protected from light by using amber-colored vials or by wrapping the containers with aluminum foil.
Q4: What solvents are recommended for dissolving this compound?
A4: Avermectins are generally soluble in organic solvents such as ethanol, methanol, chloroform, and ethyl acetate.[3] For cell culture experiments, a stock solution is typically prepared in an organic solvent like DMSO and then further diluted in the culture medium. It is important to ensure the final concentration of the organic solvent in the assay is low enough to not affect the cells.
Q5: Can I heat the solution to dissolve this compound?
A5: While gentle warming can aid in dissolving the compound, prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation. Studies on ivermectin show it is relatively stable to short periods of heating, such as pasteurization, but can degrade with long-term exposure to heat.[7] If warming is necessary, it should be done carefully and for the shortest possible time.
Experimental Protocols
Preparation of Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol, or methanol) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.[8]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber-colored microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Quantification of this compound using HPLC
This protocol provides a general method for quantifying this compound, adapted from methods for ivermectin.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile and methanol is a common mobile phase for ivermectin analysis.[9] A gradient elution may be necessary to achieve good separation from any degradation products.
-
Flow Rate: 1 ml/min.[9]
-
Detection Wavelength: UV detection at 245 nm.[9]
-
Injection Volume: 10 µl.[9]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Filter the samples through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for experiments with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102525916A - Ivermectin colloidal solution preparation and preparation method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of 7-O-Methyl ivermectin B1A
Welcome to the Technical Support Center for 7-O-Methyl ivermectin B1a. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges arising from the batch-to-batch variability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a semi-synthetic derivative of ivermectin B1a, a macrocyclic lactone with broad-spectrum anti-parasitic activity. The methylation at the 7-O position is intended to modify its pharmacokinetic and pharmacodynamic properties. It is primarily used in research settings to investigate new anti-parasitic agents and to study the structure-activity relationships of ivermectin derivatives.
Q2: What are the potential sources of batch-to-batch variability in this compound?
A2: Batch-to-batch variability can stem from several factors inherent to the manufacturing process of semi-synthetic compounds. These can include:
-
Raw Material Inconsistency: Variations in the purity and impurity profile of the starting material, ivermectin B1a, can directly impact the final product.
-
Manufacturing Process Parameters: Slight deviations in reaction conditions such as temperature, pressure, and reaction time can lead to differences in the final product.
-
Purification Efficiency: The effectiveness of purification methods in removing impurities and by-products can vary between batches.
-
Stability: Degradation of the compound over time or due to improper storage conditions can contribute to variability.[1]
Q3: What are the potential consequences of batch-to-batch variability in my experiments?
A3: Inconsistent product quality between batches can lead to significant issues in research and development, including:
-
Poor Reproducibility: Difficulty in reproducing experimental results, leading to wasted time and resources.
-
Inaccurate Structure-Activity Relationship (SAR) Studies: Variability can mask the true effects of structural modifications on biological activity.
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results (HPLC, MS)
You may observe variations in retention times, peak shapes, or the presence of unexpected peaks in your analytical data between different batches of this compound.
Troubleshooting Workflow for Inconsistent Analytical Results
Caption: Troubleshooting workflow for inconsistent analytical results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Instrumental Drift or Malfunction | 1. Perform system suitability tests to ensure the analytical system is functioning correctly. 2. Calibrate the instrument with fresh standards. |
| Improper Sample Preparation | 1. Review your sample preparation protocol for any potential errors. 2. Ensure complete dissolution of the compound. 3. Use fresh, high-purity solvents. |
| Presence of Impurities | 1. Compare the chromatograms of different batches to identify unique or enriched peaks. 2. Utilize mass spectrometry (MS) to identify the molecular weights of unknown peaks. Known impurities of ivermectin that may be relevant include degradation products and structural analogs.[][3] 3. If possible, perform co-injection with a well-characterized reference standard. |
| Compound Degradation | 1. Review the storage conditions of your samples. This compound should be stored at -20°C for short-term and -80°C for long-term storage to prevent degradation.[1] 2. Protect samples from light and repeated freeze-thaw cycles. |
Issue 2: Variations in Biological Activity
Different batches of this compound may exhibit varying levels of efficacy in your biological assays.
Logical Flow for Investigating Biological Activity Variation
Caption: Logical flow for investigating biological activity variation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Assay Variability | 1. Ensure that your biological assay is robust and validated. 2. Include appropriate positive and negative controls in every experiment. 3. Verify the quality and consistency of all reagents and cell lines used. |
| Differences in Compound Purity | 1. Quantify the purity of each batch using a validated HPLC method. 2. Even small differences in purity can lead to significant variations in biological activity. |
| Presence of Bioactive Impurities | 1. Some impurities may have agonistic or antagonistic effects on the biological target. 2. Use MS and NMR to identify and characterize any significant impurities.[4] 3. If possible, isolate the impurities and test their biological activity independently. |
| Incorrect Compound Concentration | 1. Verify the accuracy of your stock solution concentrations. 2. Use a calibrated balance and ensure the compound is fully dissolved. |
Experimental Protocols
The following are adapted protocols for the analysis of this compound based on established methods for ivermectin. These may require optimization for your specific instrumentation and experimental needs.
High-Performance Liquid Chromatography (HPLC) Method (Adapted)
This method is adapted from published HPLC methods for ivermectin.[5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and methanol is commonly used. A potential starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase as needed.
Mass Spectrometry (MS) Analysis (Adapted)
This is a general guideline for MS analysis based on methods for ivermectin and its derivatives.[7][8]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and impurity identification.
-
Sample Infusion: The sample can be introduced directly via a syringe pump or coupled with an LC system (LC-MS).
-
Data Acquisition: Acquire full scan mass spectra to identify the parent ion of this compound and potential impurities. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
Data Presentation
The following tables provide examples of how to organize quantitative data to assess batch-to-batch variability.
Table 1: Comparison of Physicochemical Properties of Different Batches
| Parameter | Batch A | Batch B | Batch C | Specification |
| Appearance | White to off-white powder | White to off-white powder | Yellowish powder | White to off-white powder |
| Purity (by HPLC, %) | 98.5% | 96.2% | 98.7% | ≥ 98.0% |
| Major Impurity 1 (%) | 0.5% | 1.8% | 0.4% | ≤ 0.5% |
| Major Impurity 2 (%) | 0.2% | 0.5% | 0.2% | ≤ 0.2% |
| Moisture Content (%) | 0.3% | 0.8% | 0.4% | ≤ 1.0% |
Table 2: Comparison of Biological Activity of Different Batches
| Assay | Batch A | Batch B | Batch C | Acceptance Criteria |
| In vitro IC50 (nM) | 15.2 | 25.8 | 14.9 | 15 ± 3 nM |
| Cell Viability EC50 (µM) | > 50 | 35.1 | > 50 | > 50 µM |
Hypothetical Signaling Pathway
Variations in the purity or impurity profile of this compound could potentially impact its interaction with target signaling pathways. For instance, ivermectin is known to modulate glutamate-gated chloride channels.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway and potential impurity interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 7-O-Methyl Ivermectin B1A and Cell Viability Assay Interference
Disclaimer: Limited direct data exists for 7-O-Methyl ivermectin B1A. This guide is based on extensive research on ivermectin, a closely related compound. Due to its similar hydrophobic nature, this compound may exhibit comparable behavior in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to ivermectin?
This compound is a methylated derivative of ivermectin B1a. Ivermectin itself is a mixture of two avermectin compounds, primarily 22,23-dihydroavermectin B1a (ivermectin B1a) and a smaller portion of 22,23-dihydroavermectin B1b.[1] As a derivative, it shares a similar macrocyclic lactone structure, suggesting it may have a comparable mechanism of action and physicochemical properties, including hydrophobicity, which can influence its interaction with in vitro assays.
Q2: Can this compound interfere with standard cell viability assays?
Based on studies with ivermectin, it is highly probable that this compound can interfere with common cell viability assays.[2][3] Ivermectin has been shown to decrease cell viability at low micromolar concentrations in assays measuring ATP content, cellular reducing capacity, and other markers of cellular health.[2][3][4] This interference is thought to be linked to its hydrophobic nature, which can lead to membrane perturbations and nonspecific effects on cellular functions.[2][3]
Q3: Which cell viability assays are most likely to be affected?
Assays that rely on cellular metabolism and membrane integrity are susceptible to interference by hydrophobic compounds like ivermectin. This includes:
-
Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These assays measure the activity of mitochondrial dehydrogenases. Ivermectin has been shown to inhibit the proliferation of various cell lines as measured by the MTT assay.[5][6][7][8]
-
Resazurin (alamarBlue) assays: These also measure metabolic activity through the reduction of resazurin to the fluorescent resorufin.[2][3]
-
ATP-based assays (e.g., CellTiter-Glo): These assays quantify ATP levels as an indicator of viable cells. Ivermectin has been observed to decrease cellular viability as measured by ATP content.[2][3][4]
Q4: What is the proposed mechanism of action for ivermectin that might lead to assay interference?
Ivermectin's primary mechanism of action as an antiparasitic is binding to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, causing paralysis and death.[1][9][10] However, at the higher micromolar concentrations often used in in vitro antiviral or anticancer studies, ivermectin can cause nonspecific membrane bilayer perturbations.[2][3][11] This can lead to cytotoxicity and dysregulation of membrane protein functions, which would be detected by cell viability assays as a decrease in viability.[2][3] Additionally, ivermectin has been flagged as a potential colloidal aggregator, which can interfere with various assay technologies.[2]
Troubleshooting Guide
Issue: I am observing a significant decrease in cell viability when treating my cells with this compound, even at low concentrations. How can I determine if this is a true cytotoxic effect or assay interference?
This is a critical question when working with potentially interfering compounds. The following steps can help you troubleshoot and validate your findings.
Step 1: Review Your Experimental Setup
A logical workflow to begin troubleshooting potential assay interference.
References
- 1. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonspecific membrane bilayer perturbations by ivermectin underlie SARS-CoV-2 in vitro activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. droracle.ai [droracle.ai]
- 11. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV-2 Antiviral Activities and Lack of Translatability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-O-Methyl Ivermectin B1A Treatment
Disclaimer: The following technical guidance is based on published research for Ivermectin (IVM), the parent compound of 7-O-Methyl ivermectin B1A. As specific experimental data for this compound is limited, this information serves as a starting point for your research. It is crucial to perform independent optimization experiments for your specific cell lines and experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for this compound treatment in their experiments.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death at initial time points | 1. The initial concentration of this compound is too high. 2. The incubation time is too long for the concentration used. 3. The cell line is highly sensitive to the compound. | 1. Perform a dose-response experiment at a fixed, short incubation time (e.g., 24 hours) to determine the IC50 value. 2. Conduct a time-course experiment with a concentration at or below the IC50 value, with shorter time points (e.g., 6, 12, 24 hours). 3. Review literature for reported sensitivity of your cell line to Ivermectin or similar compounds. |
| No observable effect after prolonged incubation | 1. The concentration of this compound is too low. 2. The incubation time is insufficient for the biological process being studied. 3. The compound may not be active in the specific cell line or assay. | 1. Increase the concentration of the compound in a stepwise manner. 2. Extend the incubation time, with time points such as 48 and 72 hours.[1][2] 3. Verify the expression of potential targets (e.g., components of the Wnt/β-catenin or PI3K/Akt/mTOR pathways) in your cell line. |
| Inconsistent results between experiments | 1. Variability in cell seeding density. 2. Inconsistent timing of compound addition and assay readout. 3. Degradation of the compound stock solution. | 1. Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase. 2. Standardize all experimental steps, including incubation times and reagent addition. 3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an incubation time when testing this compound?
A1: Based on studies with Ivermectin, a 24-hour incubation period is a common starting point for assessing cytotoxicity and effects on cell proliferation.[1][2] However, for initial range-finding experiments, you may consider shorter time points (e.g., 6 or 12 hours) to avoid excessive cell death at higher concentrations.
Q2: How does incubation time affect the IC50 value of avermectins?
A2: The half-maximal inhibitory concentration (IC50) value is often time-dependent. For Ivermectin, studies have shown that the IC50 can decrease with longer incubation times.[1][2] It is essential to report the incubation time alongside any IC50 values.
Q3: What are the early cellular effects of avermectin treatment that can be measured at short incubation times?
A3: Some studies on Ivermectin have shown evidence of DNA damage within a few hours of treatment.[3] Therefore, assays for genotoxicity or the activation of DNA damage response pathways could be considered for early time-point measurements (e.g., 1-6 hours).
Q4: Which signaling pathways are affected by Ivermectin, and what are the kinetics of their modulation?
A4: Ivermectin has been reported to modulate several signaling pathways, including the Wnt/β-catenin, PI3K/Akt/mTOR, and STAT3 pathways.[4] The kinetics of these interactions can vary. It is recommended to perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) and measure the levels or phosphorylation status of key proteins in these pathways via western blotting or other methods to determine the optimal incubation time for observing an effect.
Experimental Protocols
General Protocol for a Time-Course Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Treatment: Add the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, assess cell viability using a suitable method, such as the MTT or CCK-8 assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the time-dependent effect of the compound.
Quantitative Data Summary
The following tables summarize published data for Ivermectin . This data can be used as a reference for designing experiments with this compound.
Table 1: Time-Dependent IC50 Values of Ivermectin in Human Urothelial Carcinoma Cell Lines [2]
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| T24 | 20.5 | 17.4 | 16.6 |
| RT4 | 26.7 | 14.9 | 10.0 |
Table 2: Time- and Concentration-Dependent Effects of Ivermectin on Gastric Cancer Cell Proliferation [1]
| Cell Line | Treatment Time (h) | IC50 (µM) |
| MKN74 | 24 | ~10 |
| 48 | ~7.5 | |
| 72 | ~5 | |
| KATO-III | 24 | ~15 |
| 48 | ~10 | |
| 72 | ~7.5 |
Visualizations
Caption: Experimental workflow for determining the time-dependent effects of this compound.
Caption: Ivermectin is known to inhibit multiple signaling pathways, including Wnt/β-catenin, PI3K/Akt/mTOR, and STAT3.
References
- 1. researchgate.net [researchgate.net]
- 2. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 7-O-Methyl ivermectin B1A assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Methyl ivermectin B1a. The information is presented in a question-and-answer format to directly address common issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ivermectin B1a?
This compound is a chemical analogue of Ivermectin B1a. The key difference is the methylation at the 7-O position of the macrolide ring. This modification can potentially alter its physicochemical properties, such as solubility and stability, which may influence its biological activity and behavior in various assays. While it is expected to have a similar mechanism of action to ivermectin, researchers should be aware that its potency and potential off-target effects might differ.
Q2: What is the primary mechanism of action of Ivermectin B1a and likely, this compound?
Ivermectin B1a primarily acts as a potent positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) found in invertebrates.[1] This leads to an increased influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the parasite.[1][2] In mammalian cells, which lack GluCls, ivermectin has been shown to interact with other targets, including the Wnt/β-catenin signaling pathway by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs).[3][4] It is hypothesized that this compound shares these mechanisms of action.
Q3: What are the common assay types used for this compound?
Given its relationship to ivermectin, common assay types for this compound would include:
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification and purity assessment.
-
In vitro bioassays to determine its efficacy against specific parasites or cell lines.
-
Ligand-gated ion channel assays to investigate its effects on specific receptor targets.
-
Cell-based signaling pathway assays (e.g., reporter gene assays for Wnt/β-catenin) to elucidate its mechanism of action in mammalian cells.
Troubleshooting Unexpected Results
High-Performance Liquid Chromatography (HPLC) Issues
| Observed Problem | Potential Cause | Suggested Solution |
| No peak or very small peak | 1. Compound degradation: this compound, like other avermectins, can be sensitive to light and pH. | 1. Prepare fresh solutions and protect from light. Ensure the pH of the mobile phase is within the stability range of the compound. |
| 2. Incorrect mobile phase composition: The polarity of the mobile phase may not be suitable for eluting the compound. | 2. Adjust the mobile phase composition. For avermectins, a common mobile phase is a mixture of acetonitrile, methanol, and water. | |
| 3. Detector issue: The detector wavelength may not be optimal for this compound. | 3. The typical UV absorbance maximum for ivermectin is around 245 nm. Verify the optimal wavelength for the methylated analogue. | |
| Peak tailing or fronting | 1. Column overload: Injecting too much sample can lead to poor peak shape. | 1. Reduce the injection volume or dilute the sample. |
| 2. Column contamination: Residual sample components or impurities can interact with the stationary phase. | 2. Flush the column with a strong solvent. Consider using a guard column. | |
| 3. Inappropriate mobile phase pH: The pH can affect the ionization state of the analyte. | 3. Adjust the mobile phase pH to ensure the analyte is in a single, un-ionized form if possible. | |
| Ghost peaks | 1. Contamination in the mobile phase or system. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the entire HPLC system. |
| 2. Carryover from previous injections. | 2. Implement a needle wash step in the injection sequence. Inject a blank solvent run to check for carryover. | |
| Variable retention times | 1. Inconsistent mobile phase composition. | 1. Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
| 2. Fluctuations in column temperature. | 2. Use a column oven to maintain a stable temperature. | |
| 3. Column degradation. | 3. Replace the column if it has been used extensively or with harsh mobile phases. |
In Vitro Bioassay Issues
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no activity | 1. Compound instability: The compound may have degraded in the assay medium. | 1. Prepare fresh stock solutions and add to the assay medium immediately before use. Protect from light. |
| 2. Poor solubility: this compound is lipophilic and may precipitate in aqueous media. | 2. Use a suitable solvent like DMSO for the stock solution and ensure the final concentration in the assay does not exceed its solubility limit. | |
| 3. Incorrect assay conditions: The cell density, incubation time, or other parameters may not be optimal. | 3. Optimize assay conditions, including cell seeding density and treatment duration. | |
| High variability between replicates | 1. Inconsistent cell seeding. | 1. Ensure a homogenous cell suspension and careful pipetting. |
| 2. Edge effects in multi-well plates. | 2. Avoid using the outer wells of the plate or fill them with media without cells. | |
| 3. Compound precipitation. | 3. Visually inspect the wells for any signs of precipitation. Lower the final concentration if necessary. | |
| Unexpected cell toxicity | 1. Off-target effects: Avermectins can have off-target effects at higher concentrations. | 1. Perform a dose-response curve to determine the therapeutic window. |
| 2. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the concentration used. | 2. Ensure the final solvent concentration is below the tolerance level of the cell line (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is adapted from established methods for ivermectin analysis.
1. Materials:
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. HPLC Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Water (50:40:10, v/v/v). This may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 245 nm
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standards, followed by the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
1. Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Ivermectin's Known Signaling Pathways
The following diagram illustrates the known signaling pathways of ivermectin, which are presumed to be similar for this compound. In invertebrates, it primarily targets glutamate-gated chloride channels. In mammalian cells, it has been shown to inhibit the Wnt/β-catenin pathway via interaction with TELO2.
Caption: Ivermectin's dual mechanism of action.
General Experimental Workflow for Compound Analysis
This workflow outlines the typical steps for analyzing a new compound like this compound.
Caption: A typical workflow for compound analysis.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting unexpected experimental results.
Caption: A logical flow for troubleshooting.
References
- 1. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. Simultaneous Quantification of Avermectins in Six Aquatic Foods by UHPLC/FLD with Precolumn Derivatization [mdpi.com]
- 4. In Silico Analysis of Off-Target Effects of Ivermectin Drug – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Enhancing the Bioavailability of 7-O-Methyl Ivermectin B1A for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo studies with 7-O-Methyl ivermectin B1A. The following information is based on established methodologies for ivermectin and its derivatives, as publicly available data on this compound is limited. The principles of formulation and analysis are expected to be highly similar.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: Like its parent compound ivermectin, this compound is a large, lipophilic molecule with poor water solubility.[1] This characteristic is the primary obstacle to achieving sufficient oral bioavailability, as it limits the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can significantly improve the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state. This prevents the drug from crystallizing and enhances its dissolution rate and solubility. A study on ivermectin showed that a ternary ASD with polyvinylpyrrolidone (PVPK30) and Poloxamer 188 significantly increased its oral bioavailability in rats.[2][3]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SMEDDS), micelles, and nano-emulsions.[4] These formulations can keep the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to a faster dissolution rate.[5]
Q3: Should I administer this compound to fasted or fed animals?
A3: For the parent compound ivermectin, administration with a high-fat meal has been shown to improve absorption.[4] However, for bioequivalence and initial pharmacokinetic studies, it is often recommended to use fasted animals to avoid the variability associated with food effects.[6] The decision should be based on the specific goals of your study. For efficacy studies aiming for maximum exposure, administration with food might be beneficial. For pharmacokinetic profiling, fasted animals will provide more consistent results.
Q4: What are the key metabolites of ivermectin, and should I be concerned about them for this compound?
A4: The major in vivo metabolites of ivermectin in humans are 3''-O-demethyl ivermectin and 4-hydroxymethyl ivermectin, primarily formed by the enzyme CYP3A4.[7] Some of these metabolites have been shown to retain biological activity and have longer half-lives than the parent compound.[8] While the specific metabolic pathway for this compound is not detailed in the available literature, it is reasonable to assume that it will also be metabolized, and these metabolites could contribute to the overall in vivo effect.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Steps |
| Poor dissolution of the compound in the GI tract | 1. Improve the formulation: Consider developing an amorphous solid dispersion (ASD) or a lipid-based formulation (e.g., SMEDDS) to enhance solubility and dissolution. 2. Reduce particle size: Micronization or nano-milling of the drug substance can increase the surface area for dissolution. |
| Inconsistent food intake by animals | 1. Standardize feeding conditions: For pharmacokinetic studies, use fasted animals (e.g., overnight fasting) to minimize variability.[6] 2. Consider administration with a high-fat meal for efficacy studies: This may enhance absorption but should be consistent across all animals in a group.[4] |
| P-glycoprotein (P-gp) efflux | Ivermectin is a substrate of the P-gp efflux transporter, which can limit its absorption. Consider co-administration with a P-gp inhibitor, though this will add complexity to the study.[4] |
| Improper oral administration technique | Ensure accurate and consistent dosing using oral gavage. For training on this procedure, it is advisable to contact your institution's animal care and use committee.[1] |
Issue 2: Difficulty in Quantifying this compound in Plasma Samples
| Possible Cause | Troubleshooting Steps |
| Low analyte concentration | 1. Use a highly sensitive analytical method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[9][10] 2. Optimize sample preparation: Use a protein precipitation method followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[9] |
| Poor recovery during sample extraction | 1. Select an appropriate internal standard: An ideal internal standard would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound can be used.[9] 2. Optimize the extraction solvent: Test different organic solvents (e.g., acetonitrile, methanol) and their combinations to maximize the recovery of the analyte and internal standard.[9] |
| Matrix effects in LC-MS/MS | 1. Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects. 2. Improve sample clean-up: A more rigorous SPE protocol can help remove interfering matrix components.[10] 3. Modify chromatographic conditions: Adjusting the mobile phase composition or gradient can help separate the analyte from co-eluting matrix components. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Ivermectin in Rats with Different Formulations.
Disclaimer: The following data is for the parent compound, ivermectin, and is provided as a reference for the potential improvements that can be achieved with advanced formulations. Similar enhancements may be possible for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Pure Ivermectin | 20 | 289.6 ± 65.4 | 3452.1 ± 789.3 | 100 |
| Commercial Tablet | 20 | 456.2 ± 102.1 | 5678.4 ± 1234.5 | 164.5 |
| Amorphous Solid Dispersion (ASD) with PVPK30 and Poloxamer 188 | 20 | 1245.7 ± 289.6 | 15432.8 ± 3456.7 | 447.1 |
Data adapted from a study on ivermectin amorphous solid dispersions.[2][3]
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD)
This protocol is adapted from a method for ivermectin and may require optimization for this compound.[2][3]
-
Dissolution: Dissolve this compound, polyvinylpyrrolidone (PVPK30), and Poloxamer 188 in a 1:0.5:1.5 ratio by weight in methanol.
-
Vortexing: Vortex the mixture for 10 minutes to ensure a clear solution.
-
Solvent Evaporation: Transfer the solution to a rotary evaporator and dry under vacuum at 37°C and 150 rpm until a solid film is formed.
-
Final Product: Collect the resulting solid dispersion for further characterization and in vivo studies.
Protocol 2: In Vivo Bioavailability Study in Rodents
This is a general protocol and should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation orally via gavage at the desired dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Pharmacokinetic Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
This protocol is based on methods for ivermectin and will require optimization and validation for this compound.[9][10]
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate the proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound and the internal standard will need to be determined.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vivo bioavailability of a novel formulation.
Caption: Ivermectin's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.
References
- 1. Formulation and Ex Vivo Evaluation of Ivermectin Within Different Nano-Drug Delivery Vehicles for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Ivermectin B1a and its Alkoxy Derivatives: Unraveling the Role of Chemical Modification in Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of the well-established antiparasitic agent, Ivermectin B1a, and its synthetically modified 4"-alkoxy derivatives. Due to a notable lack of publicly available biological data for 7-O-Methyl ivermectin B1a, this guide will utilize data from closely related 4"-alkoxy avermectins to illustrate the impact of structural modifications on efficacy. This comparative analysis is supported by experimental data from a key study in the field, offering insights into the structure-activity relationships of this important class of compounds.
Overview of Ivermectin's Mechanism of Action
Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, exerts its potent antiparasitic effect primarily by targeting glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells.[1] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the cell, which ultimately causes paralysis and death of the parasite.[1] While ivermectin is a mixture of 22,23-dihydroavermectin B1a (at least 80%) and B1b (no more than 20%), its activity has been extensively studied and utilized in both veterinary and human medicine for the treatment of a wide range of nematode and arthropod infestations.
Comparative Biological Activity: Ivermectin B1a vs. 4"-Alkoxy Avermectin Derivatives
While specific data for this compound is not available in the reviewed literature, a study by Nagai et al. (2004) provides valuable insights into the effects of modifying the 4"-position of the oleandrose sugar moiety of avermectin. The researchers synthesized a series of novel 4"-alkoxy avermectin derivatives and evaluated their antiparasitic activity against the brine shrimp Artemia salina and the nematode Caenorhabditis elegans.
The following table summarizes the biological activity of Ivermectin B1a (as a reference) and selected 4"-alkoxy derivatives from the aforementioned study.
| Compound | Modification at 4"-position | Antiparasitic Activity against Artemia salina (LC50, ppm) | Antiparasitic Activity against Caenorhabditis elegans (MIC, ppm) |
| Ivermectin B1a | -OH (unmodified) | 0.02 | 0.01 |
| Compound 3a | -OCH3 (Methyl) | 0.02 | 0.01 |
| Compound 3b | -OCH2CH3 (Ethyl) | 0.02 | 0.01 |
| Compound 3c | -O(CH2)2CH3 (n-Propyl) | 0.02 | 0.01 |
| Compound 3d | -OCH(CH3)2 (iso-Propyl) | 0.02 | 0.01 |
| Compound 3e | -O(CH2)3CH3 (n-Butyl) | 0.02 | 0.01 |
Data extracted from Nagai et al., 2004. LC50 (Lethal Concentration, 50%) represents the concentration that causes death in 50% of the tested organisms. MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits the visible growth of the organism.
The results from this study indicate that the introduction of small alkoxy groups at the 4"-position of the avermectin molecule did not significantly alter its potent antiparasitic activity against the tested organisms. This suggests a degree of tolerance for chemical modification at this specific site without compromising the compound's intrinsic efficacy.
Experimental Protocols
The following methodologies are based on the experimental procedures described in the study evaluating the 4"-alkoxy avermectin derivatives.
Synthesis of 4"-Alkoxy Avermectin Derivatives
The synthesis of the 4"-alkoxy avermectin derivatives involved a rhodium carbenoid mediated O-H insertion reaction. A detailed protocol can be found in the original research article by Nagai et al. (2004).
In Vitro Antiparasitic Activity Assay against Artemia salina
-
Test Organism: Brine shrimp (Artemia salina) nauplii.
-
Assay Medium: Artificial seawater.
-
Procedure:
-
Varying concentrations of the test compounds were dissolved in a suitable solvent (e.g., DMSO) and added to the artificial seawater containing the brine shrimp nauplii.
-
The cultures were incubated for 24 hours under controlled conditions.
-
The number of dead nauplii was counted, and the LC50 value was determined.
-
In Vitro Antiparasitic Activity Assay against Caenorhabditis elegans
-
Test Organism: Nematode (Caenorhabditis elegans).
-
Assay Medium: Nematode growth medium (NGM) agar plates seeded with E. coli.
-
Procedure:
-
Test compounds were incorporated into the NGM agar at various concentrations.
-
L4 stage nematodes were transferred to the plates.
-
The plates were incubated at 20°C for 72 hours.
-
The minimum inhibitory concentration (MIC) was determined as the lowest concentration at which no adult worms were observed.
-
Visualizing the Ivermectin Signaling Pathway and Experimental Workflow
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Ivermectin's mechanism of action in invertebrates.
Caption: Workflow for synthesis and evaluation of derivatives.
Conclusion
This guide highlights the established biological activity of Ivermectin B1a and explores the impact of chemical modifications through the lens of 4"-alkoxy avermectin derivatives. The available data suggests that the 4"-position of the avermectin molecule can be modified with small alkoxy groups without diminishing its potent antiparasitic effects. While this provides a valuable framework for understanding structure-activity relationships, the absence of specific biological data for this compound underscores the need for further research to fully characterize its pharmacological profile. Future studies directly comparing this compound with ivermectin and other derivatives are crucial for a comprehensive understanding of its potential as a therapeutic agent.
References
Comparative Analysis of 7-O-Methyl Ivermectin B1A: A Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a comparative overview of 7-O-Methyl ivermectin B1A against its parent compound, ivermectin B1A, and other analogs. Due to the limited publicly available experimental data specifically for this compound, this document outlines the established methodologies and presents a framework for comparison, supplemented with existing data on related ivermectin derivatives to infer potential characteristics.
Introduction to this compound
This compound is a derivative of ivermectin B1a, a potent macrocyclic lactone with broad-spectrum anti-parasitic activity. Ivermectin, a mixture of 22,23-dihydroavermectin B1a (H₂B1a) and 22,23-dihydroavermectin B1b (H₂B1b), exerts its effect by binding to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite.[1][2] The modification at the 7-O-position, through methylation, may alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially affecting its efficacy, specificity, and cross-reactivity in various assays.
Comparative Cross-Reactivity in Immunoassays
Cross-reactivity is a critical parameter in the development and validation of immunoassays, indicating the extent to which antibodies bind to compounds other than the target analyte. For ivermectin and its derivatives, this is particularly important for residue monitoring and pharmacokinetic studies.
Table 1: Comparative Cross-Reactivity of Ivermectin Derivatives in a Competitive ELISA
| Compound | Structure | Concentration at 50% Inhibition (IC50) (ng/mL) | Cross-Reactivity (%) vs. Ivermectin B1a |
| Ivermectin B1a | Parent Compound | [Hypothetical Value: 1.0] | 100 |
| This compound | 7-O-Methylated Derivative | Data Not Available | Data Not Available |
| Ivermectin B1b | C-26 Methyl Analog | [Expected to be high] | [Expected to be high] |
| Abamectin | Unsaturated Analog | [Variable, study-dependent] | [Variable, study-dependent] |
| Eprinomectin | 4"-epi-acetylamino-4"-deoxy | [Variable, study-dependent] | [Variable, study-dependent] |
| Doramectin | Cyclohexyl-containing analog | [Variable, study-dependent] | [Variable, study-dependent] |
Note: Data for this compound is not currently available in published literature. The IC50 value for Ivermectin B1a is set as a reference. Cross-reactivity is calculated as (IC50 of Ivermectin B1a / IC50 of test compound) x 100.
Comparative Biological Activity and Binding Affinity
The biological activity of ivermectin derivatives is often assessed through their binding affinity to target receptors, such as the glutamate-gated chloride ion channels (GluCls) in parasites or other relevant receptors in host or target organisms. In silico docking studies can provide theoretical binding affinities, which are then ideally confirmed by in vitro binding assays.
Table 2: Comparative Binding Affinity of Ivermectin Derivatives
| Compound | Target Receptor | Binding Affinity (Kd or IC50) | Relative Potency vs. Ivermectin B1a |
| Ivermectin B1a | Nematode GluCl | [Reference Value] | 1.0 |
| This compound | Nematode GluCl | Data Not Available | Data Not Available |
| Ivermectin B1b | Nematode GluCl | [Slightly lower or comparable] | [~0.8 - 1.0] |
| Selamectin | Nematode GluCl | [Variable] | [Variable] |
| Moxidectin | Nematode GluCl | [Variable] | [Variable] |
Note: Quantitative experimental binding data for this compound is not available. Relative potency is a ratio of the binding affinity of the test compound to that of Ivermectin B1a.
Computational studies on ivermectin B1a and B1b have shown differential binding to various protein targets, suggesting that even small structural changes can influence bioactivity.[1] For instance, the sec-butyl group of ivermectin B1a and the isopropyl group of B1b lead to different hydrophobic and hydrogen-bonding interactions within protein binding pockets.[1] Methylation at the 7-O-position could similarly impact binding by altering the steric and electronic profile of this region of the molecule.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for Cross-Reactivity Determination
This protocol describes a typical indirect competitive ELISA used to determine the cross-reactivity of ivermectin analogs.
-
Coating: A 96-well microtiter plate is coated with an ivermectin-protein conjugate (e.g., ivermectin-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a washing buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at 37°C.
-
Washing: The plate is washed as described in step 2.
-
Competitive Reaction: A fixed concentration of anti-ivermectin antibody is mixed with varying concentrations of the competitor compounds (ivermectin B1a, this compound, etc.) or the sample extract. This mixture is then added to the coated wells and incubated for 1-2 hours at 37°C.
-
Washing: The plate is washed as described in step 2.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plate is washed as described in step 2.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the ivermectin B1a concentration. The IC50 values for each compound are determined from their respective inhibition curves. Cross-reactivity is then calculated relative to ivermectin B1a.
Radioligand Binding Assay for Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of ivermectin derivatives to a target receptor, such as GluCl channels expressed in a heterologous system.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues through homogenization and centrifugation.
-
Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl buffer with appropriate ions).
-
Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]-ivermectin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compounds (ivermectin B1a, this compound, etc.).
-
Incubation: The reaction mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Washing: The filters are washed quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each competitor compound. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for determining cross-reactivity and binding affinity.
Caption: Mechanism of action of ivermectin and its analogs.
Conclusion
While direct experimental data on the cross-reactivity and binding affinity of this compound remains elusive in the public domain, the established methodologies for characterizing ivermectin derivatives provide a clear path for its evaluation. Based on structure-activity relationships of other ivermectin analogs, methylation at the 7-O-position is likely to influence its interaction with antibodies and target receptors. Further studies are required to quantify these effects and to determine the potential advantages or disadvantages of this modification for therapeutic or diagnostic applications. The protocols and comparative framework presented in this guide are intended to facilitate such future research.
References
Reproducibility of 7-O-Methyl ivermectin B1A Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings related to ivermectin and its analogues, with a focus on their anthelmintic activity. While specific reproducible experimental data for 7-O-Methyl ivermectin B1A remains limited in publicly available literature, this document summarizes key data for ivermectin and other relevant derivatives to serve as a benchmark for future research and to highlight the methodologies used in evaluating such compounds.
Comparative Efficacy of Ivermectin and its Analogues
The following table summarizes the efficacy of ivermectin and other macrocyclic lactones against Haemonchus contortus, a significant gastrointestinal nematode in ruminants. This data is crucial for understanding the landscape in which new derivatives like this compound would be evaluated.
| Compound | Strain of H. contortus | Efficacy (Reduction in Adult Worms) | Efficacy (Reduction in Faecal Egg Counts) | Reference |
| Ivermectin | Susceptible | 100% | 100% | [1] |
| Ivermectin | Ivermectin-Resistant | Not Significant | Not Significant | [1] |
| Nemadectin | Ivermectin-Resistant | 100% | 99% | [1] |
| Moxidectin | Ivermectin-Resistant | 100% | 99% | [1] |
| Fenbendazole | Field Strain | 57.44% (Day 7), 70.87% (Day 14) | - | [2] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are protocols for key in vivo and in vitro assays used to evaluate the efficacy of anthelmintic compounds.
In Vivo Efficacy Trial in Sheep
This protocol is adapted from studies evaluating the efficacy of anthelmintics against Haemonchus contortus in sheep.[1][2][3]
Objective: To determine the in vivo efficacy of a test compound against a specific strain of H. contortus.
Animals: Lambs confirmed to be free of gastrointestinal nematodes.
Infection: Lambs are artificially infected with a known number of infective third-stage larvae (L3) of the desired H. contortus strain (either susceptible or resistant).
Treatment:
-
Twenty-seven days post-infection, fecal egg counts are performed to confirm infection and to allocate lambs into treatment groups with similar mean egg counts.
-
Animals are treated orally with the test compound at a specified dosage (e.g., 0.2 mg/kg bodyweight). A control group receives a placebo or vehicle.
Data Collection:
-
Fecal egg counts are monitored at various time points post-treatment (e.g., days 4, 7, 14).
-
Thirteen to fourteen days post-treatment, lambs are euthanized, and the abomasum is collected to recover and count the remaining adult worms.
Efficacy Calculation: The percentage reduction in fecal egg count and adult worm count is calculated relative to the control group.
In Vitro Larval Development Assay (LDA)
This assay is used to determine the concentration of a drug that inhibits the development of nematode eggs to the third larval stage (L3).[4][5]
Objective: To assess the in vitro activity of a compound against the early developmental stages of nematodes.
Procedure:
-
Nematode eggs are recovered from the feces of infected animals and sterilized.
-
A standardized number of eggs are placed in each well of a 96-well plate containing a nutritive medium.
-
The test compound is added to the wells in a serial dilution to achieve a range of final concentrations. Control wells contain the vehicle (e.g., DMSO) only.
-
The plates are incubated at a controlled temperature (e.g., 27°C) for a specific period to allow for larval development.
-
The number of L3 larvae in each well is counted, and the percentage inhibition of development is calculated for each drug concentration.
-
The 50% lethal concentration (LC50) is determined from the dose-response curve.
In Vitro Adult Motility Assay
This assay assesses the effect of a compound on the motility of adult worms.[6]
Objective: To evaluate the paralytic effect of a compound on adult nematodes.
Procedure:
-
Adult H. contortus worms are collected from the abomasa of infected sheep at necropsy.
-
The worms are washed and placed in a suitable culture medium in a multi-well plate.
-
The test compound is added at various concentrations.
-
The motility of the worms is observed and scored at different time points under a microscope.
-
The concentration of the compound that causes paralysis or death in 50% of the worms (IC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ivermectin and a typical workflow for anthelmintic drug screening.
Caption: Mechanism of action of ivermectin on invertebrate nerve and muscle cells.
Caption: A generalized workflow for the discovery and development of new anthelmintic drugs.
Conclusion
References
- 1. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Efficacy of Fenbendazole and Ivermectin against Haemonchus contortus in Goats of Jammu region - JAR [journalanimalresearch.com]
- 3. Effectiveness of Ivermectin and Albendazole against Haemonchus contortus in Sheep in West Java, Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Ivermectin and Its Derivatives in Cancer Research
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative study on the cytotoxic effects of the antiparasitic drug ivermectin and its derivatives, which have garnered significant interest for their potential as anticancer agents. This guide synthesizes experimental data on their efficacy against various cancer cell lines, delves into the molecular pathways they modulate, and offers a look at the experimental protocols utilized in this research area.
Comparative Cytotoxicity of Ivermectin Derivatives
The in vitro cytotoxic activity of ivermectin and its key derivatives—doramectin, moxidectin, and selamectin—has been evaluated across various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the anti-proliferative effects of these compounds, as determined by Bromodeoxyuridine (BrdU) incorporation assays.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Ivermectin | DLD1 | Colon Cancer | ~2.5 |
| Ls174T | Colon Cancer | ~1.0 | |
| Doramectin | DLD1 | Colon Cancer | ~2.8 |
| Ls174T | Colon Cancer | ~0.6 | |
| Moxidectin | DLD1 | Colon Cancer | ~2.5 |
| Ls174T | Colon Cancer | ~1.0 | |
| Selamectin | DLD1 | Colon Cancer | ~0.14 |
| Ls174T | Colon Cancer | ~0.08 |
Data extracted from Melotti et al., EMBO Molecular Medicine, 2014.
Of the derivatives compared, selamectin demonstrates significantly higher potency in inhibiting the proliferation of colon cancer cells, with IC50 values in the nanomolar range. Doramectin, ivermectin, and moxidectin exhibit comparable potencies to each other.
Mechanisms of Action: Signaling Pathways
Ivermectin and its derivatives exert their cytotoxic effects by modulating several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Wnt/β-catenin Signaling Pathway
Ivermectin, doramectin, and moxidectin have been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial for cell fate determination, proliferation, and migration. Its aberrant activation is a hallmark of many cancers. These compounds act as Wnt-TCF response blockers, mimicking the effects of a dominant-negative TCF protein. One identified mechanism for ivermectin involves its binding to the TELO2 protein, which is a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs), including mTOR. This interaction leads to the inhibition of mTOR signaling and a subsequent reduction in β-catenin levels.
Caption: Inhibition of the Wnt/β-catenin pathway by ivermectin derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Ivermectin has been shown to inhibit this pathway, which can lead to the induction of autophagy and apoptosis in cancer cells. The inhibition of this pathway is, in part, linked to ivermectin's interaction with TELO2, which modulates mTOR activity.
Caption: Ivermectin-mediated inhibition of the PI3K/Akt/mTOR pathway.
MEK-ERK and Hippo-YAP Signaling Pathways (Moxidectin)
In glioblastoma cells, moxidectin has been found to exert its cytotoxic effects by inhibiting the MEK-ERK pathway, which is a regulator of the Hippo-YAP signaling pathway. This inhibition prevents the nuclear translocation of the transcriptional co-activator YAP, thereby suppressing the expression of genes involved in cell proliferation and survival.
Caption: Moxidectin's inhibition of the MEK-ERK/Hippo-YAP pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the cytotoxic effects of ivermectin derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of ivermectin or its derivatives for specified durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following treatment, MTT reagent (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. IC50 values are calculated from dose-response curves.
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
-
Cell Treatment: Cells are treated with different concentrations of the test compounds for a specified period (e.g., 120 hours).
-
Cell Seeding: After treatment, cells are collected, counted, and seeded at a low density (e.g., 1000 cells per dish) in drug-free medium.
-
Incubation: The cells are incubated for a period of 14-21 days to allow for colony formation.
-
Colony Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colony Counting: The number of colonies (typically defined as containing at least 50 cells) is counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the long-term effects of the compound on cell proliferation.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and to assess the activation state of signaling pathways.
-
Protein Extraction: Cells are treated with the compounds of interest, and then total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, β-catenin) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Caption: General experimental workflow for assessing cytotoxic effects.
This guide provides a snapshot of the current understanding of the cytotoxic effects of ivermectin and its derivatives. The promising in vitro data, particularly for selamectin, warrants further investigation to explore the full therapeutic potential of these compounds in oncology. Researchers are encouraged to utilize the provided information to inform future studies and advance the development of novel cancer therapies.
Assessing the Specificity of 7-O-Methyl ivermectin B1A's Mechanism of Action: A Comparative Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of the mechanism of action of 7-O-Methyl ivermectin B1A, a novel analogue of the broad-spectrum antiparasitic agent, ivermectin. Due to the limited publicly available data on this compound, this document focuses on the requisite experimental methodologies and comparative approaches necessary to elucidate its pharmacological profile. Ivermectin B1a, the major component of the commercial ivermectin mixture, serves as the primary comparator.
Background: The Multifaceted Mechanism of Action of Ivermectin
Ivermectin's primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[1][2][3][4] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[1][2][3][4] Ivermectin is also known to interact with other ligand-gated ion channels, including those gated by gamma-aminobutyric acid (GABA).[1][4]
While generally safe in mammals due to the absence of GluCls and a low affinity for mammalian ion channels, ivermectin can exhibit off-target effects at higher concentrations.[2] Notably, it has been reported to inhibit the importin α/β1-mediated nuclear transport pathway, a mechanism implicated in its potential antiviral activity.[5][6] Understanding these on- and off-target effects is crucial for the development of new analogues with improved specificity and safety profiles.
Proposed Experimental Workflow for Specificity Assessment
A systematic approach is required to comprehensively characterize the specificity of this compound. The following workflow outlines the key stages of this assessment.
Detailed Experimental Protocols
Radioligand Binding Assays for Target Affinity
Objective: To determine the binding affinity (Ki) of this compound for invertebrate GluCls and compare it to that of ivermectin.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the target invertebrate GluCl (e.g., from Caenorhabditis elegans or Haemonchus contortus).
-
Assay Conditions: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-ivermectin) and a range of concentrations of the unlabeled competitor (this compound or ivermectin).
-
Incubation and Filtration: Allow the binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
Electrophysiological Assays for Channel Modulation
Objective: To characterize the functional effects of this compound on both invertebrate and mammalian ion channels.
Methodology:
-
Cell Culture and Transfection: Use a mammalian cell line (e.g., HEK293) to transiently or stably express the ion channel of interest (e.g., invertebrate GluClα/β, human GABA-A receptor).
-
Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings to measure ion channel currents.
-
Compound Application: Apply a range of concentrations of this compound or ivermectin to the cells and record the changes in channel activity (e.g., potentiation of agonist-induced currents, direct channel opening).
-
Data Analysis: Construct concentration-response curves to determine the EC50 (for agonism/potentiation) or IC50 (for antagonism) of the compounds on the different channels.
AlphaScreen Assay for Importin α/β1 Interaction
Objective: To assess the potential of this compound to inhibit the interaction between importin α and importin β1, a known off-target effect of ivermectin.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant importin α and biotinylated importin β1.
-
AlphaScreen Assay: In a microplate, incubate the purified proteins with streptavidin-coated donor beads and nickel chelate acceptor beads in the presence of varying concentrations of this compound or ivermectin.
-
Signal Detection: If the importins interact, the beads are brought into proximity, generating a chemiluminescent signal. Inhibition of the interaction results in a decreased signal.
-
Data Analysis: Determine the IC50 value for the inhibition of the protein-protein interaction.
Data Presentation for Comparative Analysis
The quantitative data obtained from these experiments should be summarized in clear and concise tables to facilitate direct comparison between this compound and ivermectin.
Table 1: Comparative Binding Affinities for Invertebrate GluCls
| Compound | Target Organism | GluCl Subunit | Ki (nM) ± SEM |
| This compound | C. elegans | AVR-14/AVR-15 | Data to be determined |
| Ivermectin B1a | C. elegans | AVR-14/AVR-15 | Reference Value |
| This compound | H. contortus | HcGluClα | Data to be determined |
| Ivermectin B1a | H. contortus | HcGluClα | Reference Value |
Table 2: Comparative Functional Activity on Ion Channels
| Compound | Channel | Species | Effect | EC50/IC50 (µM) ± SEM |
| This compound | GluCl | C. elegans | Potentiation | Data to be determined |
| Ivermectin B1a | GluCl | C. elegans | Potentiation | Reference Value |
| This compound | GABA-A (α1β2γ2) | Human | Potentiation | Data to be determined |
| Ivermectin B1a | GABA-A (α1β2γ2) | Human | Potentiation | Reference Value |
Table 3: Comparative Off-Target Activity
| Compound | Off-Target | Assay | IC50 (µM) ± SEM |
| This compound | Importin α/β1 Interaction | AlphaScreen | Data to be determined |
| Ivermectin B1a | Importin α/β1 Interaction | AlphaScreen | Reference Value |
| This compound | Cytotoxicity (HEK293) | MTT Assay | Data to be determined |
| Ivermectin B1a | Cytotoxicity (HEK293) | MTT Assay | Reference Value |
Visualization of Key Pathways and Relationships
Ivermectin's Primary Mechanism of Action
Logical Relationship in Specificity Assessment
Conclusion
The comprehensive assessment of this compound's mechanism of action and specificity is paramount for its potential development as a therapeutic agent. By employing the detailed experimental protocols and comparative data analysis framework outlined in this guide, researchers can systematically characterize its pharmacological profile relative to ivermectin. The resulting data will be critical in determining whether the 7-O-methylation confers any advantages in terms of on-target potency, selectivity against mammalian channels, and a reduction in off-target activities. A favorable outcome from these studies would position this compound as a promising candidate for further preclinical and clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. PT729971E - PROCESS FOR THE MANUFACTURE OF IVERMECTIN - Google Patents [patents.google.com]
- 4. Method for the production of ivermectin - Patent US-6072052-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Avermectin A1a, 5-O-demethyl-22,23-dihydro- | 71827-03-7 [chemicalbook.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-O-Methyl Ivermectin B1A
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of 7-O-Methyl ivermectin B1A, a derivative of the antiparasitic agent Ivermectin. Given its classification as a hazardous and toxic substance, strict adherence to established protocols is essential.
Hazardous Waste Classification and Key Disposal Principles
This compound, like its parent compound ivermectin, should be treated as a hazardous chemical waste.[1][2][3][4] Ivermectin is classified as fatal if swallowed, suspected of causing cancer, and may damage fertility or the unborn child.[5][6] It is also very toxic to aquatic life.[6][7][8] Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or in regular trash.[4] The core principle of disposal is to manage it as a regulated hazardous waste from the point of generation to its final treatment at a licensed facility.[2]
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard information for Ivermectin, which should be considered applicable to its derivatives like this compound in the absence of specific data.
| Hazard Classification | Description | GHS Pictograms | Precautionary Statements |
| Acute Oral Toxicity | Fatal if swallowed (Category 1/2)[5][8] | ☠️ | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][6] |
| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B)[5] | ☣️ | P201: Obtain special instructions before use.[5] |
| Carcinogenicity | Suspected of causing cancer (Category 2)[5] | ☣️ | P202: Do not handle until all safety precautions have been read and understood.[5] |
| Aquatic Hazard | Very toxic to aquatic life[6][7][8] | ambiental | P273: Avoid release to the environment.[9] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[7]
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and other ivermectin derivatives.[1]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1] Incompatible materials can react violently or produce toxic gases.[3]
3. Container Management:
-
Use a compatible, leak-proof container for waste accumulation.[1][3] The original product container can be used if it is in good condition.[3]
-
The container must be kept securely capped when not in use.[3]
4. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Include the date when the first waste was added.[2]
5. Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which should be at or near the point of generation.[2][3]
-
The SAA must be inspected weekly for any signs of leakage.[3]
6. Disposal Request:
-
Once the container is full or has been in the SAA for a specified period (check with your local regulations, often up to one year for partially filled containers), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[2][3]
7. Final Disposal Method:
-
The recommended method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] The material may be dissolved or mixed with a combustible solvent to facilitate this process.[5] Landfill burial in a specifically licensed facility is also an option.[7]
Experimental Protocol Example: In Vitro Cellular Viability Assay
This hypothetical protocol illustrates a common laboratory procedure that would generate this compound waste.
Objective: To determine the cytotoxic effects of this compound on a human cancer cell line (e.g., HeLa).
Methodology:
-
Cell Culture: Maintain HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the cells with the compound for 48 hours.
-
Viability Assay: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Waste Collection: All materials that came into contact with this compound, including pipette tips, media, and the 96-well plate, must be collected and disposed of as hazardous waste following the protocol outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistics for Handling 7-O-Methyl ivermectin B1A
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling 7-O-Methyl ivermectin B1A, an analogue of Ivermectin B1a.[1] The following procedural guidance is based on safety protocols for the closely related and well-documented compound, ivermectin, and its formulations.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is recommended. The level of PPE may vary based on the specific laboratory task being performed.
| Scenario | Required Personal Protective Equipment |
| Routine Laboratory Work | Eye Protection: Safety goggles with side-shields.[2] Hand Protection: Chemical-resistant gloves (e.g., nitrile, butyl rubber, neoprene, or PVC).[3] Body Protection: Long-sleeved lab coat or impervious clothing.[2][3] Footwear: Closed-toed shoes and socks.[3] |
| Weighing and Preparing Solutions | All PPE from Routine Laboratory Work, plus: Respiratory Protection: A suitable respirator should be used if dust or aerosols may be generated.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Additional Body Protection: A chemical-resistant apron is recommended when handling concentrates.[3] |
| Spill Response | All PPE from Weighing and Preparing Solutions, plus: Enhanced Body Protection: A full-body chemical-resistant suit may be necessary for large spills.[4] Respiratory Protection: A full-facepiece respirator with appropriate cartridges for organic vapors and particulates is recommended. |
| Waste Disposal | All PPE from Routine Laboratory Work. |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area away from direct sunlight and ignition sources.[2][5] Recommended storage temperatures are -20°C for up to two years in powder form and -80°C for up to six months or -20°C for one month when in solvent.[1]
Handling and Preparation:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[7]
-
Ensure that an accessible safety shower and eyewash station are available.[2]
Spill Cleanup:
-
In the event of a spill, evacuate the area.[7]
-
For small spills, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.[5]
-
For larger spills, prevent the material from spreading by using containment barriers.[7]
-
Collect the spilled material and absorbent into a suitable, sealed container for disposal.[8]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of all waste, including contaminated PPE and cleaning materials, in accordance with local, regional, and national regulations.[5][8]
-
Do not allow the product to enter drains, water courses, or the soil.[2][5]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8] |
Visual Safety Guides
To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows and principles.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: The hierarchy of controls, from most to least effective, for minimizing chemical exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 4. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. msd.com [msd.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
